Clavariopsin B
Beschreibung
This compound has been reported in Clavariopsis aquatica with data available.
a cyclic depsipeptide antibiotic, produced by an aquatic hyphomycetes, Clavariopsis aquatica; structure in first source
Eigenschaften
Molekularformel |
C58H93N9O14 |
|---|---|
Molekulargewicht |
1140.4 g/mol |
IUPAC-Name |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-10,16,19,22-tetramethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-3,9,24,27-tetra(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C58H93N9O14/c1-18-35(11)47-52(73)59-30-42(68)64(14)46(33(7)8)53(74)60-39(28-37-23-25-38(80-17)26-24-37)58(79)81-49(34(9)10)57(78)67-27-21-20-22-40(67)50(71)61-44(31(3)4)51(72)62-45(32(5)6)55(76)63(13)41(29-43(69)70)54(75)66(16)48(36(12)19-2)56(77)65(47)15/h23-26,31-36,39-41,44-49H,18-22,27-30H2,1-17H3,(H,59,73)(H,60,74)(H,61,71)(H,62,72)(H,69,70)/t35-,36-,39-,40-,41-,44-,45-,46-,47-,48-,49+/m0/s1 |
InChI-Schlüssel |
KPXBYWFZMMXFTN-RKXBODORSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Clavariopsin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavariopsin B is a cyclic depsipeptide antibiotic first isolated from the aquatic hyphomycete Clavariopsis aquatica. As a member of the clavariopsin family, it has demonstrated significant antifungal properties, positioning it as a compound of interest for further investigation in the development of novel antifungal agents. This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological activity of this compound, intended for professionals in the fields of natural product chemistry, mycology, and drug development. Detailed experimental protocols are provided, along with a summary of quantitative data and a proposed mechanism of action involving the fungal cell wall integrity pathway.
Discovery and Source Organism
This compound was discovered during a screening program for novel antibiotics from ecologically unique fungi. It is produced by the aquatic hyphomycete Clavariopsis aquatica (strain AJ 117363), a fungus typically found on decaying leaf litter in freshwater environments.[1] The initial discovery highlighted the potential of aquatic fungi as a source of novel bioactive secondary metabolites. The clavariopsins, including this compound, were identified as cyclic depsipeptides with molecular weights around 1139 Da.[1]
Fermentation and Isolation
The production of this compound is achieved through fermentation of Clavariopsis aquatica. While specific media compositions can vary, a general approach involves culturing the fungus in a suitable liquid medium to promote the biosynthesis of the desired metabolites.
Experimental Protocols
2.1. Fermentation of Clavariopsis aquatica
A large-scale fermentation is required for the isolation of workable quantities of this compound. The following protocol is a generalized procedure based on published methods.[2]
-
Inoculum Preparation: Aseptically inoculate a suitable seed culture medium (e.g., Malt Extract Broth) with a viable culture of Clavariopsis aquatica. Incubate at 25-26°C for 3-5 days with shaking to generate a sufficient biomass for inoculation of the production culture. ATCC recommends ATCC Medium 325: Malt extract agar (B569324) (Blakeslee's formula) for the culture of Clavariopsis aquatica.
-
Production Culture: Inoculate a 15 L production fermenter containing a suitable production medium.
-
Fermentation Parameters:
-
Temperature: 25°C
-
Duration: 18 days[2]
-
Aeration and Agitation: Maintain adequate aeration and agitation to ensure homogenous culture conditions and prevent anaerobic growth.
-
2.2. Extraction and Purification of this compound
The following is a representative protocol for the extraction and purification of this compound from the fermentation broth.[2][3]
-
Initial Extraction:
-
Treat the 15 L culture broth with an equal volume of acetone (B3395972) to precipitate proteins and other macromolecules.[2]
-
Separate the fungal mycelia by filtration.
-
Concentrate the aqueous filtrate under reduced pressure to remove the acetone.
-
-
Solvent Partitioning:
-
Partition the resulting aqueous extract with an equal volume of ethyl acetate (B1210297) (EtOAc).[2]
-
Separate the organic and aqueous layers. The clavariopsins will preferentially partition into the ethyl acetate layer.
-
Collect the EtOAc fraction and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the fractions containing this compound by repeated injections onto a reversed-phase HPLC column (e.g., C18).[2]
-
Employ a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to achieve high-resolution separation.
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to the peak of this compound.
-
-
Experimental Workflow Diagram
Caption: Figure 1. General Experimental Workflow for the Isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analyses.[1] It is a cyclic decadepsipeptide, meaning it consists of ten amino acid and hydroxy acid residues in a ring, with at least one ester bond.
The structure of this compound is cyclo[-(R)-2-hydroxyisovaleryl-L-pipecolyl-L-Val-L-Val-L-MeAsp-L-Melle-L-MeIle-Gly-L-MeVal-L-Tyr(OMe)-].[1]
Experimental Protocols
3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, and NOESY) NMR experiments are performed to determine the planar structure, including the sequence of amino and hydroxy acids.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.
3.2. Stereochemistry Determination
-
Advanced Marfey's Method: This method is used to determine the absolute configuration (D or L) of the amino acid residues after acid hydrolysis of the depsipeptide.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC analysis of the hydrolyzed components is also employed to confirm the stereochemistry of the amino and hydroxy acid constituents.
Biological Activity and Quantitative Data
This compound exhibits significant antifungal activity against a range of fungi, particularly plant pathogens.[4] One of its characteristic effects is the induction of hyphal swelling in Aspergillus niger, suggesting a mechanism of action related to the disruption of cell wall synthesis or integrity.[4]
Data Presentation
| Fungal Species | This compound Minimum Inhibitory Dose (MID, µ g/disk ) |
| Botrytis cinerea | 1 |
| Magnaporthe oryzae | 1 |
| Colletotrichum orbiculare | 1 |
| Fusarium oxysporum | 10 |
| Alternaria alternata | 1 |
| Aspergillus niger | 1 |
Data sourced from Soe et al., 2019.[4]
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound has not been definitively identified, the observed phenotype of hyphal swelling strongly suggests interference with the fungal cell wall.[4] This morphological aberration is a hallmark of disruption to the Cell Wall Integrity (CWI) signaling pathway . The CWI pathway is a conserved signaling cascade in fungi, crucial for maintaining cell wall structure and function in response to environmental stress.[5][6]
The proposed mechanism of action for this compound involves the following steps:
-
Interaction with the Fungal Cell Envelope: this compound, as a lipophilic cyclic depsipeptide, likely interacts with or traverses the fungal cell membrane.
-
Inhibition of a Key Component of the CWI Pathway: It is hypothesized that this compound inhibits a critical component of the CWI pathway. This could be a cell surface sensor, a component of the downstream MAP kinase cascade, or an enzyme involved in cell wall biosynthesis that is regulated by this pathway.
-
Dysregulation of Cell Wall Synthesis: The inhibition of the CWI pathway leads to a failure in the coordinated synthesis and remodeling of the cell wall, particularly at the sites of active growth, such as the hyphal tip.
-
Hyphal Swelling and Lysis: The resulting weakened cell wall is unable to withstand the internal turgor pressure, leading to the characteristic hyphal swelling and eventual cell lysis.
Proposed Signaling Pathway Diagram
Caption: Figure 2. Proposed Disruption of the Fungal Cell Wall Integrity Pathway by this compound.
Conclusion and Future Directions
This compound is a potent antifungal cyclic depsipeptide with a promising profile for further development. Its discovery underscores the value of exploring unique ecological niches for novel bioactive compounds. The detailed protocols and data presented in this guide provide a foundation for researchers to further investigate this compound and its analogs.
Future research should focus on:
-
Elucidation of the precise molecular target of this compound within the CWI pathway.
-
Structure-activity relationship (SAR) studies to identify the key structural motifs responsible for its antifungal activity and to potentially synthesize more potent derivatives.
-
In vivo efficacy studies to evaluate its potential as a therapeutic agent in animal models of fungal infections.
-
Investigation of its activity against a broader range of clinically relevant fungi , including drug-resistant strains.
By addressing these research questions, the full potential of this compound as a lead compound for the development of a new class of antifungal drugs can be realized.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [mdpi.com]
Clavariopsin B from Clavariopsis aquatica: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clavariopsis aquatica, an aquatic hyphomycete, has emerged as a promising source of bioactive secondary metabolites. Among these, the cyclic depsipeptide Clavariopsin B has garnered significant attention for its potent antifungal properties. This technical guide provides an in-depth overview of Clavariopsis aquatica as a source of this compound, detailing its biosynthesis, isolation, characterization, and hypothesized mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antifungal drug development, and related fields.
Clavariopsins were first isolated from the fermentation broth of Clavariopsis aquatica AJ 117363.[1] this compound, along with its analogue Clavariopsin A, are cyclic depsipeptide antibiotics.[1] Subsequent studies have led to the isolation and characterization of several other clavariopsin analogues, designated as Clavariopsins C-I, from the same fungal species.[2] These compounds exhibit significant antifungal activity against a range of pathogenic fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A notable characteristic of clavariopsins is their ability to induce hyphal swelling in A. niger, suggesting a mechanism of action that involves interference with fungal cell wall synthesis.[2][3]
Biosynthesis of this compound
The biosynthesis of cyclic depsipeptides like this compound in fungi is typically carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and, in some cases, in conjunction with polyketide synthases (PKSs).[4] While the specific gene cluster for clavariopsin biosynthesis in Clavariopsis aquatica has not yet been fully characterized in the available literature, a hypothetical pathway can be proposed based on the known mechanisms of NRPS and PKS machinery.
dot
Caption: Hypothesized biosynthetic pathway of this compound via an NRPS/PKS complex.
Experimental Protocols
Fungal Strain and Fermentation
Clavariopsis aquatica AJ 117363 is the fungal strain reported for the production of Clavariopsins A and B.[1]
Fermentation Protocol:
-
Seed Culture: A loopful of the fungal mycelium from a slant culture is inoculated into a 500 mL flask containing 100 mL of a seed medium (e.g., comprising soluble starch, glucose, yeast extract, and peptone). The culture is incubated at 25°C for 3 days on a rotary shaker.
-
Production Culture: The seed culture is then transferred into a larger production vessel, such as a 20 L jar fermentor, containing a suitable production medium. The fermentation is carried out at 25°C with aeration and agitation for a specified period, typically several days, to allow for the accumulation of the desired secondary metabolites.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.[1]
dot
Caption: General experimental workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Extraction: The fermentation broth is filtered to remove the fungal mycelia. The filtrate is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic layer, containing the secondary metabolites, is collected.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain the pure compound.
Structure Elucidation and Characterization
The structure of this compound has been determined using a combination of spectroscopic techniques.[5]
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the planar structure and sequence of amino and hydroxy acids.
-
Chiral Analysis: The absolute stereochemistry of the constituent amino and hydroxy acids is determined by advanced Marfey's method and chiral-phase HPLC analysis of the acid hydrolysate of the molecule.
Quantitative Data on Antifungal Activity
The antifungal activity of this compound and its analogues is typically quantified by determining the minimum inhibitory dose (MID) or minimum inhibitory concentration (MIC).
| Compound | Aspergillus fumigatus (MID, µ g/disk ) | Aspergillus niger (MID, µ g/disk ) | Candida albicans (MID, µ g/disk ) |
| Clavariopsin A | 0.3 | 10 | >100 |
| This compound | 1 | 30 | >100 |
Data sourced from Kaida et al., 2001.
| Compound | Botrytis cinerea (MID, µ g/disk ) | Magnaporthe oryzae (MID, µ g/disk ) | Colletotrichum orbiculare (MID, µ g/disk ) | Fusarium oxysporum (MID, µ g/disk ) | Alternaria alternata (MID, µ g/disk ) | Aspergillus niger (MID, µ g/disk ) |
| Clavariopsin A | 1 | 0.3 | 1 | 1 | 1 | 10 |
| This compound | 1 | 1 | 3 | 3 | 3 | 10 |
| Clavariopsin C | 1 | 0.3 | 1 | 1 | 1 | 10 |
| Clavariopsin D | 1 | 0.3 | 1 | 1 | 1 | 10 |
| Clavariopsin E | 3 | 1 | 3 | 3 | 3 | 10 |
| Clavariopsin F | 1 | 0.3 | 1 | 1 | 1 | 10 |
| Clavariopsin G | 1 | 0.3 | 1 | 1 | 1 | 10 |
| Clavariopsin H | 0.3 | 0.1 | 0.3 | 0.3 | 0.3 | 3 |
| Clavariopsin I | 0.3 | 0.1 | 0.3 | 0.3 | 0.3 | 3 |
Data sourced from Soe et al., 2019.[2]
Hypothesized Mechanism of Action and Signaling Pathway
The observation that clavariopsins induce hyphal swelling in Aspergillus niger strongly suggests that their antifungal activity is due to the disruption of cell wall biosynthesis.[2][3] While the precise molecular target of this compound has not been definitively identified in the reviewed literature, a plausible hypothesis is the inhibition of β-1,3-glucan synthase, a key enzyme in the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme by other antifungal agents, such as the echinocandins, leads to a weakened cell wall, osmotic instability, and ultimately cell death. The morphological changes observed with clavariopsin treatment are consistent with this mode of action.
Inhibition of β-1,3-glucan synthase would trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade in fungi that responds to cell wall stress.
dot
Caption: Hypothesized signaling pathway for the antifungal action of this compound.
This proposed mechanism provides a framework for future research to elucidate the precise molecular interactions of this compound and to validate its potential as a lead compound for the development of novel antifungal therapeutics. Further studies, such as enzymatic assays with purified β-1,3-glucan synthase and transcriptomic or proteomic analyses of this compound-treated fungal cells, are warranted to confirm this hypothesis.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 5. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Clavariopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B, a cyclic decadepsipeptide produced by the aquatic hyphomycete Clavariopsis aquatica, has garnered interest for its notable antifungal properties.[1][2] As a member of the clavariopsin family of natural products, its complex structure, composed of a ten-unit ring of amino and hydroxy acids, suggests a fascinating biosynthetic origin.[2] This technical guide provides an in-depth exploration of the predicted biosynthetic pathway of this compound, leveraging the known genome sequence of C. aquatica and established principles of fungal non-ribosomal peptide synthesis. While the specific biosynthetic gene cluster (BGC) for this compound has not yet been experimentally characterized, this document presents a robust hypothetical framework to guide future research and discovery. We will delve into the predicted enzymatic machinery, propose a modular architecture for the central non-ribosomal peptide synthetase (NRPS), and outline detailed experimental protocols for the elucidation and characterization of this pathway.
Hypothetical Biosynthesis Pathway of this compound
The biosynthesis of this compound is predicted to be orchestrated by a large, multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme, a common mechanism for the production of such complex peptides in fungi. The structure of this compound dictates the composition and organization of the NRPS modules, with each module responsible for the incorporation of a specific monomer. The proposed biosynthetic scheme involves the following key stages:
-
Precursor Supply: The biosynthesis initiates with the cellular pool of amino acid and α-hydroxy acid precursors. This includes the proteinogenic amino acids L-Valine, L-Aspartic acid, L-Isoleucine, and L-Tyrosine, as well as the non-proteinogenic L-pipecolic acid and (R)-2-hydroxyisovaleric acid. The biosynthesis of L-pipecolic acid in fungi typically proceeds from L-lysine via the saccharopine pathway, involving enzymes such as a lysine (B10760008) cyclodeaminase.[3][4][5][6][7] The (R)-2-hydroxyisovaleric acid is likely derived from the metabolism of branched-chain amino acids like valine.[8][9][10][11][12]
-
NRPS Assembly Line: A ten-module NRPS is predicted to assemble the linear decadepsipeptide precursor. Each module is comprised of specific domains that select, activate, and incorporate the corresponding monomeric unit. The sequence of modules on the NRPS directly corresponds to the sequence of residues in this compound.
-
Post-synthesis Modifications and Cyclization: Following the sequential addition of all ten precursors, the linear peptide is released from the NRPS. This release is typically catalyzed by a C-terminal Thioesterase (TE) domain, which also facilitates the cyclization of the peptide to form the final macrolactone structure of this compound.[13][14] Additionally, specific N-methyltransferase (M) domains are predicted to be embedded within certain modules to account for the N-methylated amino acid residues in the final product.[13][15]
Predicted Modular Organization of the this compound NRPS
Based on the structure of this compound, cyclo[-(R)-2-hydroxyisovaleryl-L-pipecolyl-L-Val-L-Val-L-MeAsp-L-MeIle-L-MeIle-Gly-L-MeVal-L-Tyr(OMe)-], the following modular architecture for the responsible NRPS is proposed:
| Module | Substrate | Adenylation (A) Domain Specificity | Condensation (C) Domain Type | Thiolation (T) Domain | Optional Domains |
| Loading | (R)-2-hydroxyisovaleric acid | 2-hydroxyisovalerate | Starter (CS) | Present | - |
| 1 | L-pipecolic acid | L-pipecolate | LCL | Present | - |
| 2 | L-Valine | L-Valine | LCL | Present | - |
| 3 | L-Valine | L-Valine | LCL | Present | - |
| 4 | L-Aspartic acid | L-Aspartate | LCL | Present | N-Methyltransferase (M) |
| 5 | L-Isoleucine | L-Isoleucine | LCL | Present | N-Methyltransferase (M) |
| 6 | L-Isoleucine | L-Isoleucine | LCL | Present | N-Methyltransferase (M) |
| 7 | Glycine | Glycine | LCL | Present | - |
| 8 | L-Valine | L-Valine | LCL | Present | N-Methyltransferase (M) |
| 9 | L-Tyrosine | L-Tyrosine | LCL | Present | O-Methyltransferase (external) |
| Termination | - | - | - | - | Thioesterase (TE) |
Note: The O-methylation of the Tyrosine residue is likely catalyzed by a separate O-methyltransferase enzyme encoded within the same biosynthetic gene cluster. The condensation domains are predicted to be of the LCL subtype, which catalyze peptide bond formation between two L-amino acids.[16][17][18][19][20]
Core Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and biochemical assays.
Genome Mining for the this compound Biosynthetic Gene Cluster
Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the genome of Clavariopsis aquatica.
Methodology:
-
Obtain Genome Sequence: The publicly available genome sequence of Clavariopsis aquatica serves as the starting point.[21][22]
-
Bioinformatic Analysis: The genome will be analyzed using specialized bioinformatics tools for identifying secondary metabolite BGCs, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder).[23][24][25]
-
Prediction of NRPS Genes: These tools will identify putative NRPS genes based on the presence of conserved domain architectures (Adenylation, Condensation, Thiolation domains).
-
Cluster Annotation: The genes flanking the identified NRPS will be annotated to identify potential ancillary enzymes, such as those involved in precursor biosynthesis (e.g., lysine cyclodeaminase for pipecolic acid), tailoring enzymes (e.g., methyltransferases), and transporters.
-
Correlation with this compound Structure: The predicted modular organization of the identified NRPS will be compared with the known structure of this compound to find a matching candidate BGC. The prediction of A-domain substrate specificity can be performed using tools like NRPSsp .
Heterologous Expression of the Putative BGC
Objective: To confirm the function of the candidate BGC by expressing it in a heterologous host.
Methodology:
-
Host Selection: A genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, will be chosen.
-
Gene Cluster Cloning: The entire predicted BGC will be cloned from C. aquatica genomic DNA. This can be achieved through techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.
-
Vector Construction: The cloned BGC will be inserted into a suitable fungal expression vector.
-
Host Transformation: The expression vector will be introduced into the chosen heterologous host.
-
Metabolite Analysis: The transformed host will be cultured, and the culture broth and mycelial extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.
In Vitro Characterization of NRPS Domains
Objective: To biochemically confirm the function and substrate specificity of individual NRPS domains.
Methodology:
-
Domain Cloning and Expression: Individual Adenylation (A) and Condensation (C) domains will be cloned into expression vectors and overexpressed in E. coli.
-
Protein Purification: The recombinant proteins will be purified using affinity chromatography.
-
Adenylation Domain Assay (ATP-PPi Exchange Assay):
-
The assay mixture will contain the purified A-domain, ATP, radiolabeled pyrophosphate ([³²P]PPi), and a specific amino or hydroxy acid substrate.
-
The A-domain-catalyzed activation of the substrate results in the exchange of [³²P]PPi into ATP, which can be measured by scintillation counting. This confirms the substrate specificity of the A-domain.
-
-
Condensation Domain Assay:
-
This assay typically involves loading the donor and acceptor substrates onto purified Thiolation (T) domains.
-
The purified C-domain is then added to catalyze the formation of a dipeptide, which can be detected by HPLC-MS.
-
Visualizing the Pathway and Workflow
To facilitate a clear understanding of the proposed biosynthetic pathway and the experimental approach, the following diagrams are provided.
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthesis.
Conclusion
The biosynthesis of this compound presents a compelling case study in the intricate world of fungal natural product synthesis. While the definitive biosynthetic gene cluster remains to be identified, the framework presented in this guide, based on the known structure of the molecule and the sequenced genome of Clavariopsis aquatica, provides a solid foundation for future research. The proposed combination of genome mining, heterologous expression, and in vitro biochemical analyses will be instrumental in fully elucidating this complex pathway. A comprehensive understanding of this compound biosynthesis will not only be a significant scientific achievement but also pave the way for bioengineering approaches to produce novel analogs with potentially enhanced antifungal activities, thereby contributing to the development of new therapeutic agents.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of poly(2-hydroxyisovalerate-co-lactate) by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 10. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407) [hmdb.ca]
- 11. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. 2-hydroxyisovaleric acid | Semantic Scholar [semanticscholar.org]
- 13. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refining and Expanding Nonribosomal Peptide Synthetase Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phylogenetic analysis of condensation domains in NRPS sheds light on their functional evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Structural and functional aspects of the nonribosomal peptide synthetase condensation domain superfamily: discovery, dissection and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Evidence for Lignocellulose-Decomposing Enzymes in the Genome and Transcriptome of the Aquatic Hyphomycete Clavariopsis aquatica - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Results page - antiSMASH Documentation [docs.antismash.secondarymetabolites.org]
- 24. Genome Features and AntiSMASH Analysis of an Endophytic Strain Fusarium sp. R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Unveiling the Spectroscopic Signature of Clavariopsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has garnered attention for its notable antifungal properties. This technical guide provides an in-depth overview of its spectroscopic data, offering a foundational resource for researchers engaged in natural product synthesis, drug discovery, and mechanistic studies. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside the experimental protocols for their acquisition and a proposed workflow for its characterization.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and exact mass of natural products. For this compound, this analysis provides a key identifier.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Molecular Formula | C₅₇H₉₁N₉O₁₄ |
| Molecular Weight | 1139 |
Note: The molecular weight of 1139 has been reported for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound, based on methodologies reported for similar cyclic depsipeptides.
Isolation and Purification of this compound
The isolation of this compound involves a multi-step process beginning with the fermentation of Clavariopsis aquatica.
Caption: General workflow for the isolation and purification of this compound.
NMR Spectroscopy
High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are essential for the structural elucidation of this compound.
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., benzene-d₆, CDCl₃, or DMSO-d₆) at a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition and Processing: Standard pulse programs are used to acquire 1D and 2D NMR data. The data is then processed using appropriate software for Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
HR-ESI-MS and tandem MS (MS/MS) experiments are performed to confirm the molecular formula and to obtain information about the peptide sequence and fragmentation pattern.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization source is used.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For MS/MS analysis, the parent ion is isolated and fragmented using collision-induced dissociation (CID).
Antifungal Mechanism of Action
The precise signaling pathway of this compound's antifungal activity is a subject of ongoing research. However, based on studies of other cyclic depsipeptides, a likely mechanism involves the disruption of the fungal cell wall or membrane integrity. This can occur through various mechanisms, including the inhibition of key enzymes involved in cell wall biosynthesis or the formation of pores in the cell membrane, leading to leakage of cellular contents and ultimately, cell death.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Spectrum of Clavariopsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of Clavariopsin B, a cyclic depsipeptide antibiotic. The document summarizes the available quantitative data on its antifungal spectrum, details the experimental protocols used for its evaluation, and explores its potential mechanism of action through signaling pathway visualizations.
Antifungal Activity of this compound
This compound has demonstrated a notable spectrum of antifungal activity against both human and plant pathogenic fungi. The primary method for quantifying this activity has been the paper disk diffusion assay, with results reported as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ).
Quantitative Antifungal Spectrum
| Fungal Species | Type of Pathogen | Minimum Inhibitory Dose (MID) of this compound (µ g/disk ) | Reference |
| Aspergillus fumigatus | Human Pathogen | Data not specified, but active | [1] |
| Aspergillus niger | Human & Plant Pathogen | 0.3 | [2][3] |
| Candida albicans | Human Pathogen | Data not specified, but active (lesser extent) | [1] |
| Alternaria alternata | Plant Pathogen | 1 | [2][3] |
| Botrytis cinerea | Plant Pathogen | 0.1 | [2][3] |
| Colletotrichum orbiculare | Plant Pathogen | 1 | [2][3] |
| Fusarium oxysporum | Plant Pathogen | 3 | [2][3] |
| Magnaporthe oryzae | Plant Pathogen | 0.1 | [2][3] |
In addition to growth inhibition, clavariopsins have been observed to induce morphological changes in fungi. Specifically, they cause hyphal swelling in Aspergillus niger at a minimum effective dose of 0.3–3 µ g/disk [2][3]. This morphological alteration suggests a potential mechanism of action involving the disruption of fungal cell wall synthesis or integrity.
Experimental Protocols
The evaluation of the antifungal activity of this compound has primarily relied on the paper disk diffusion method. The following is a detailed, representative protocol synthesized from established methodologies for filamentous fungi.
Paper Disk Diffusion Assay for Antifungal Susceptibility
2.1.1 Principle
This method assesses the antifungal activity of a compound by measuring the zone of growth inhibition it produces on an agar (B569324) plate uniformly seeded with a specific fungus. The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.
2.1.2 Materials
-
Fungal isolates
-
Potato Dextrose Agar (PDA) or Mueller-Hinton Agar (MHA)
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution of known concentration
-
Solvent control (e.g., DMSO)
-
Sterile Petri dishes (90 mm diameter)
-
Spectrophotometer or hemocytometer
-
Incubator
2.1.3 Inoculum Preparation
-
Grow the fungal isolates on PDA slants at 25-30°C for 7-14 days, or until sufficient sporulation is observed.
-
Harvest the conidia by flooding the slant with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density) or a hemocytometer.
2.1.4 Assay Procedure
-
Prepare PDA or MHA plates to a uniform depth of 4 mm.
-
Uniformly inoculate the entire surface of the agar plates with the adjusted fungal suspension using a sterile cotton swab.
-
Allow the plates to dry for 10-15 minutes at room temperature.
-
Aseptically apply sterile 6 mm paper disks impregnated with known amounts of this compound onto the surface of the inoculated agar.
-
Apply a solvent control disk containing only the solvent used to dissolve this compound.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 25-30°C for 24-72 hours, depending on the growth rate of the fungus.
2.1.5 Interpretation of Results
-
After the incubation period, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
The Minimum Inhibitory Dose (MID) is defined as the lowest dose of this compound (in µ g/disk ) that produces a visually distinct inhibition zone.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the antifungal spectrum of this compound using the paper disk diffusion assay.
Hypothesized Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound has not been definitively identified, the observed induction of hyphal swelling in Aspergillus niger strongly suggests interference with the fungal cell wall. Many cyclic depsipeptides exert their antifungal effects by targeting components of the cell wall biosynthesis pathway. The diagram below illustrates a plausible, though hypothetical, signaling pathway for the action of this compound, focusing on the inhibition of β-(1,3)-glucan synthase, a key enzyme in fungal cell wall synthesis.
This proposed pathway posits that this compound traverses the fungal cell wall and interacts with the cell membrane to inhibit the activity of β-(1,3)-glucan synthase. This inhibition disrupts the synthesis of β-(1,3)-glucan, a critical structural component of the fungal cell wall, leading to a loss of cell wall integrity, osmotic instability, and ultimately the observed hyphal swelling and fungal cell death. Further research is required to validate this hypothesis and elucidate the precise molecular interactions involved.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Clavariopsin B: An In-depth Technical Guide on its Effects on Fungal Hyphal Swelling and Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant antifungal properties. A notable characteristic of its bioactivity is the induction of hyphal swelling and morphological aberrations in susceptible fungi, particularly in the model organism Aspergillus niger. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, including quantitative data, detailed experimental protocols for analysis, and a proposed mechanism of action involving the disruption of cell wall integrity and the subsequent activation of cellular stress response pathways.
Data Presentation: Quantitative Effects of Clavariopsins on Fungal Growth and Morphology
The antifungal activity and the induction of hyphal swelling by the clavariopsin family of compounds have been quantitatively assessed. The following tables summarize the available data.
Table 1: Antifungal Activity of Clavariopsins
| Fungal Species | Minimum Inhibitory Dose (MID, µ g/disk ) |
| Botrytis cinerea | 0.01 - 10 |
| Magnaporthe oryzae | 0.01 - 10 |
| Colletotrichum orbiculare | 0.01 - 10 |
| Fusarium oxysporum | 0.01 - 10 |
| Alternaria alternata | 0.01 - 10 |
| Aspergillus niger | 0.01 - 10 |
| Aspergillus fumigatus | Data not available |
| Candida albicans | Lesser activity reported |
Table 2: Hyphal Swelling Activity of Clavariopsins against Aspergillus niger
| Compound Family | Minimum Effective Dose (MED, µ g/disk ) |
| Clavariopsins (general) | 0.3 - 3 |
Proposed Mechanism of Action: Cell Wall Disruption and Stress Response Activation
While the precise molecular target of this compound has not been definitively identified, evidence from studies on related cyclic depsipeptides and the observed phenotype of hyphal swelling strongly suggest that its primary mechanism of action involves the disruption of the fungal cell wall. This disruption is likely achieved through the inhibition of key enzymes responsible for cell wall biosynthesis, such as β-(1,3)-glucan synthase or chitin (B13524) synthase.
Inhibition of these enzymes leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and causing a loss of polarized growth. This triggers a cellular stress response, primarily mediated by the Cell Wall Integrity (CWI) pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. The activation of these pathways is a compensatory mechanism aimed at remodeling the cell wall. However, in the continued presence of this compound, this response can lead to the observed aberrant morphology, including isotropic growth and hyphal swelling.
Lack of Evidence for Cytotoxicity of Clavariopsin B in Cancer Cell Lines
Initial research into the cytotoxic effects of Clavariopsin B on cancer cell lines has revealed no supporting scientific evidence for this activity. A study focusing on Clavariopsins C-I, which also included the known congeners Clavariopsin A and B, evaluated their antifungal and cytotoxic activities. The findings from this research indicated that while the compounds exhibited potent antifungal properties, they showed no cytotoxicity toward the HeLa-S3 cancer cell line[1]. This suggests that this compound may not be a viable candidate for anticancer research based on current literature.
It is possible that there may be a confusion with a similarly named compound, Clausine-B , which has demonstrated significant antiproliferative properties against several human cancer cell lines[2][3][4][5]. This guide will proceed to detail the preliminary cytotoxicity studies of Clausine-B to provide a relevant and informative resource for researchers in drug development.
Preliminary Cytotoxicity of Clausine-B on Cancer Cell Lines
Clausine-B, a carbazole (B46965) alkaloid isolated from the stem bark of Clausena excavata, has been investigated for its antiproliferative activities against a panel of human cancer cell lines. The compound has shown promising activity against several cancer types, warranting further investigation into its potential as an anticancer agent[2][3][4][5].
Data Presentation: In Vitro Cytotoxicity of Clausine-B
The cytotoxic effects of Clausine-B were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for five different cancer cell lines. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL)[2][3][4][5] |
| MDA-MB-231 | Non-hormone-dependent breast cancer | 21.50 ± 0.04 |
| HeLa | Cervical cancer | 22.90 ± 0.45 |
| CAOV3 | Ovarian cancer | 27.00 ± 0.29 |
| HepG2 | Hepatic cancer | 28.94 ± 0.00 |
| MCF-7 | Hormone-dependent breast cancer | 52.90 ± 8.49 |
| Chang Liver | Normal liver cells | No IC50 value obtained |
Clausine-B was found to be active (IC50 < 30 µg/mL) against four of the five cancer cell lines tested[2][5]. Notably, it exhibited no cytotoxic effect on the normal Chang liver cell line, suggesting a potential for selective anticancer activity[2][3][4].
Experimental Protocols
The primary method used to determine the cytotoxicity of Clausine-B was the MTT assay[2][3][4][5]. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of Clausine-B and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another few hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of Clausine-B.
Mandatory Visualization
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Generalized Apoptosis Signaling Pathway
While the precise mechanism of action for Clausine-B has not been fully elucidated, many natural cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates a generalized apoptosis signaling pathway that is a common target for such compounds. Further research is needed to determine the specific involvement of this pathway in Clausine-B-induced cell death.
Caption: A generalized diagram of major apoptosis signaling pathways.
References
- 1. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural Products from Aquatic Hyphomycetes: From Isolation to Bioactivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Aquatic hyphomycetes, a unique ecological group of fungi, are pivotal in the decomposition of organic matter in freshwater ecosystems.[1] Beyond their ecological significance, they represent a vast and underexplored reservoir of novel secondary metabolites with potent biological activities.[2] Fungi are prolific producers of such compounds, and those adapted to the competitive freshwater environment have developed specific secondary metabolic pathways. This guide provides an in-depth technical overview of the methodologies for isolating and studying aquatic hyphomycetes, and it summarizes the diverse, bioactive natural products discovered from this fungal group. It includes detailed experimental protocols, quantitative bioactivity data, and visual workflows to facilitate further research and drug discovery efforts.
Chemical Diversity of Bioactive Compounds
Aquatic hyphomycetes produce a wide array of secondary metabolites, spanning multiple structural classes. These compounds are the products of complex biosynthetic pathways and are often responsible for the fungi's antimicrobial and other bioactive properties. Over 280 fungal metabolites have been identified from freshwater fungi, showcasing significant chemical diversity.[2][3] The major classes of these natural products include polyketides, alkaloids, terpenoids, and peptides, many of which exhibit promising activities for pharmaceutical and agricultural applications.[2][3]
Bioactive Natural Products: Quantitative Data
The secondary metabolites isolated from aquatic hyphomycetes and other freshwater fungi have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive effects. The following tables summarize key quantitative data for some of these compounds to facilitate comparison and highlight their potential.
Table 2.1: Antibacterial Compounds
| Compound Class | Compound Name(s) | Producing Organism | Target Bacteria | MIC (µg/mL) | Reference(s) |
| Indole-Alkaloid | Diaporthalasin | Diaporthaceae sp. PSU-SP2/4 | S. aureus & MRSA | 2 | [4] |
| Piperazine | Aspergicin | Aspergillus sp. (co-culture) | B. subtilis, B. dysenteriae | 15.62 | [4] |
| Piperazine | Aspergicin | Aspergillus sp. (co-culture) | S. epidermidis, E. coli | 31.25 | [4] |
| Quinone | Anthraquinone Derivative (62) | Nigrospora sp. No. 1403 | B. subtilis | 0.625 | [4] |
| Quinone | Anthraquinone Derivative (62) | Nigrospora sp. No. 1403 | M. teragenus, V. parachemolyticus | 1.25 | [4] |
| Quinone | Anthraquinone Derivative (62) | Nigrospora sp. No. 1403 | S. aureus, E. coli, V. anguillarum | 2.50 | [4] |
| Verrucosidin | Poloncosidin | P. polonicum CS-252 | Human & Aquatic Pathogens | 4 - 32 | |
| Verrucosidin | Epimers 75 & 76 | P. cyclopium SD-413 | A. hydrophilia | 8 |
Table 2.2: Antifungal Compounds
| Compound Class | Compound Name(s) | Producing Organism | Target Fungi | MIC (µg/mL) | Reference(s) |
| Glycolipid | Ieodoglucomide C & Ieodoglycolipid | Bacillus licheniformis | C. albicans, A. niger, etc. | 0.02 - 0.03 µM | [5] |
| Indole-Alkaloid | Penicibrocazine B | P. brocae MA-231 | G. graminis | 8.0 | [4] |
| Indole-Alkaloid | Penicibrocazine D | P. brocae MA-231 | G. graminis | 0.25 | [4] |
| Macrolide | Modiolide A | Paraphaeosphaeria sp. | N. crassa | 3 | [6] |
| Trichothecene | Roridin A, Trichothecenes | Myrothecium sp. | S. cerevisiae, S. sclerotiorum | 31.25 | [6] |
| Trichothecene | Roridin A, Trichothecenes | Myrothecium sp. | A. niger | 31.25 | [6] |
| Trichothecene | Roridin A, Trichothecenes | Myrothecium sp. | T. rubrum | 62.5 | [6] |
| Azaphilone | Penicilazaphilone C | P. sclerotiorum M-22 | Broad Spectrum | 0.0037 - 0.15 mM | [7] |
Table 2.3: Cytotoxic and Anticancer Compounds
| Compound Class | Compound Name(s) | Producing Organism | Target Cell Line(s) | IC₅₀ | Reference(s) |
| Alkaloid | Chaetomugilides | Chaetomium globosum TY1 | HepG-2 | 53.4 µM | [8] |
| Alkaloid | Xanthoquinodin B9 | Chaetomium globosum 7s-1 | HL-60 | 5.8 µM | [8] |
| Alkaloid | Xanthoquinodin B9 | Chaetomium globosum 7s-1 | MCF-7 | 20.15 µM | [8] |
| Peptide | Psayamin | Penicillium sp. | A549, HL-60, SMMC-7721, SW480, MCF-7 | 10.87 - 15.96 µM | [9] |
| Polyketide | Peniciversiol A | Penicillium sp. | BIO-87 | 10.21 µM | [9] |
| Polyketide | Penicilactones, Decumbenone A-B, etc. | Penicillium sp. | BEL-7402, BIU-87, ECA109 | 7.70 - 20 µM | [9] |
| Meroterpenoid | Compound 45 | Acremonium sp. | A549, Hela, KB | 1.95, 0.68, 1.50 µM | [10] |
| Meroterpenoid | Compound 48 | Acremonium sp. | MCF-7, A549, Hela, KB | 2.02, 0.82, 1.14, 1.10 µM | [10] |
| Steroid | Compounds 52, 53, 55 | Penicillium chrysogenum | Du145, A-549, HeLa | 8, 20, 20 µg/mL | [10] |
Table 2.4: Immunosuppressive Compounds
| Compound Class | Compound Name(s) | Producing Organism | Target Cell(s) | IC₅₀ | Reference(s) |
| Pyrrole Alkaloid | Albifpyrrols B | Albifimbria viridis | B Lymphocyte | 16.16 µM | [11] |
| Various | Alopecines A–E | Sophora alopecuroides (Plant) | T-cell & B-cell | 3.7 - 100 µM | [11] |
| Fungal Peptide | Colutellin A | Colletotrichum dematium | T-cell & B-cell | Moderate Activity |
Experimental Protocols
Successful discovery of novel natural products from aquatic hyphomycetes hinges on robust and reproducible experimental procedures. This section provides detailed protocols for the key stages of research, from fungal isolation to bioactivity assessment.
Protocol for Isolation and Cultivation
Objective: To isolate pure cultures of aquatic hyphomycetes from natural substrates (e.g., submerged leaf litter).
Materials:
-
Submerged, decomposing leaves collected from a freshwater stream.
-
Sterile plastic bags or containers for sample collection.
-
Sterile deionized or distilled water.
-
Petri dishes.
-
Dissecting microscope.
-
Sterile fine-tipped needles or forceps.
-
Growth media: 2% Malt Extract Agar (B569324) (MEA) or Potato Dextrose Agar (PDA).[12][13]
-
Antibiotics (e.g., streptomycin, penicillin) to suppress bacterial growth.
-
Parafilm.
-
Incubator.
Procedure:
-
Sample Collection: Collect submerged, decaying leaves from a well-aerated stream and place them in sterile plastic bags with some stream water. Process within 24 hours.
-
Induction of Sporulation: Vigorously wash the collected leaves with sterile water to remove debris. Place 3-5 leaf pieces into a sterile Petri dish containing sterile distilled water. Incubate at room temperature (20-25°C) for 48-72 hours with continuous aeration (e.g., using an aquarium pump) to induce fungal sporulation.[14]
-
Spore Observation: After incubation, examine the water and leaf surfaces under a dissecting microscope for the characteristic tetraradiate, branched, or sigmoid conidia of aquatic hyphomycetes.
-
Single-Spore Isolation:
-
Prepare MEA or PDA plates, amended with antibiotics to inhibit bacterial contamination.
-
Using a sterile fine-tipped needle, pick up a single, well-isolated conidium from the water or leaf surface.
-
Transfer the single spore to the center of a fresh agar plate.
-
Seal the plate with Parafilm.
-
-
Cultivation: Incubate the inoculated plates at a suitable temperature, typically 15-25°C, in the dark.[12][13] Monitor for growth. Mycelial growth should be visible within a few days.
-
Sub-culturing: Once a colony has grown, sub-culture a small piece of the mycelium from the colony edge onto a new agar plate to ensure a pure culture.
Protocol for Secondary Metabolite Extraction
Objective: To extract secondary metabolites from fungal cultures for bioactivity screening.
Materials:
-
Pure fungal culture grown in liquid medium (e.g., Potato Dextrose Broth - PDB).[15]
-
Ethyl acetate (B1210297) (EtOAc), analytical grade.[2]
-
Separating funnel.
-
Sterile filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
-
Methanol (B129727) or Dimethyl Sulfoxide (DMSO) for dissolving the crude extract.
Procedure:
-
Fungal Fermentation: Inoculate a pure fungal culture into a flask containing a suitable liquid medium, such as PDB. Incubate for 14-30 days at room temperature with periodic shaking (e.g., 150 rpm).[15][16]
-
Separation of Mycelia and Broth: After the incubation period, filter the culture through sterile filter paper to separate the fungal mycelia from the culture broth (filtrate).[2]
-
Solvent Extraction:
-
Transfer the culture filtrate to a separating funnel.
-
Add an equal volume of ethyl acetate to the funnel.[2]
-
Shake the funnel vigorously for 5-10 minutes to allow for the complete partitioning of metabolites into the organic solvent phase. Release pressure periodically.
-
Allow the layers to separate. The ethyl acetate phase contains the secondary metabolites.[2]
-
Carefully collect the ethyl acetate layer. Repeat the extraction process on the aqueous layer two more times to maximize yield.[16]
-
-
Concentration: Combine all ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40-60°C).[17][18] The resulting residue is the crude extract.
-
Storage: Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 20 mg/mL), sterilize by filtration (0.22 µm filter), and store at 4°C for subsequent bioassays.[16]
Protocol for Agar Well Diffusion Assay
Objective: To screen crude extracts or purified compounds for antimicrobial activity.
Materials:
-
Test microorganism (bacterial or fungal pathogen).
-
Mueller-Hinton Agar (MHA) for bacteria or PDA for fungi.[19]
-
Sterile Petri dishes.
-
Sterile cotton swabs.
-
Sterile cork borer (6-8 mm diameter).[20]
-
Micropipette and sterile tips.
-
Fungal extract dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., standard antibiotic like Neomycin).[19]
-
Negative control (solvent used to dissolve the extract, e.g., DMSO).[19]
-
Incubator.
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile broth, matching the turbidity to a 0.5 McFarland standard.[19]
-
Inoculate Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an MHA or PDA plate to create a uniform lawn.[20]
-
Create Wells: Use a sterile cork borer to aseptically punch uniform wells into the agar.[21] Carefully remove the agar plugs.
-
Load Wells:
-
Pipette a fixed volume (e.g., 50-100 µL) of the fungal extract into a designated well.
-
Pipette the same volume of the positive control into another well and the negative control into a third well.[21]
-
-
Pre-diffusion: Allow the plates to sit at room temperature or 4°C for 1-2 hours to permit the diffusion of the substances into the agar.[21]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[19]
-
Measure and Interpret: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone indicates higher antimicrobial activity. Compare the results to the controls.
Protocol for Dual Culture Antagonism Assay
Objective: To assess the antagonistic (inhibitory) activity of an aquatic hyphomycete against a pathogenic fungus.
Materials:
-
Pure culture of the aquatic hyphomycete (antagonist).
-
Pure culture of the pathogenic test fungus.
-
Potato Dextrose Agar (PDA) plates.[3]
-
Sterile cork borer or scalpel.
-
Incubator.
-
Ruler or calipers.
Procedure:
-
Inoculation:
-
Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the pathogenic fungus.
-
Place the pathogen's plug on a fresh PDA plate, approximately 2-4 cm from the edge.[3][22]
-
Take a mycelial plug of the same size from the aquatic hyphomycete culture.
-
Place the antagonist's plug on the opposite side of the same PDA plate, equidistant from the edge.[23]
-
-
Control Plate: Prepare a control plate by inoculating a plug of the pathogenic fungus in the same manner but without the antagonist.[3]
-
Incubation: Incubate all plates at a suitable temperature (e.g., 28°C) for 5-7 days, or until the mycelium in the control plate has grown significantly.[3][22]
-
Evaluation and Calculation:
-
Observe the interaction between the two fungi. An inhibition zone between the colonies indicates antagonism.
-
Measure the radial growth of the pathogen in the control plate (C) and the test plate (T).
-
Calculate the percentage of inhibition (I) using the following formula[22]: I (%) = [(C - T) / C] x 100
-
Where:
-
C = Mean radial growth of the pathogen in the control plate.
-
T = Mean radial growth of the pathogen in the dual culture plate.
-
-
-
Visualization of Workflows and Relationships
Diagrams are essential tools for visualizing complex experimental workflows and logical relationships. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Workflow for Fungal Isolation from Environmental Samples
This diagram illustrates the high-level process of isolating pure cultures of aquatic hyphomycetes from their natural habitat.
Workflow for Bioactive Compound Discovery
This diagram outlines the comprehensive pipeline for discovering and characterizing novel bioactive compounds from isolated fungal cultures.
Experimental Setup for Dual Culture Assay
This diagram details the setup for the dual culture assay, a key method for assessing the antagonistic properties of fungi.
References
- 1. Aquatic Hyphomycete Taxonomic Relatedness Translates into Lower Genetic Divergence of the Nitrate Reductase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.5. Ethyl Acetate Extraction of Fungal Secondary Metabolites [bio-protocol.org]
- 3. Dual Culture Antagonism Assay [protocols.io]
- 4. Antibacterial and Antifungal Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Medicinal Fungi from Freshwater Environments as Resources of Bioactive Compounds [mdpi.com]
- 10. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress of Natural Active Substances with Immunosuppressive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature and Sporulation of Aquatic Hyphomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistnotes.com [chemistnotes.com]
- 20. m.youtube.com [m.youtube.com]
- 21. botanyjournals.com [botanyjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Potent Bioactivity of Fungal Cyclic Depsipeptides: A Technical Guide for Drug Discovery
For correspondence: --INVALID-LINK--
Abstract
Cyclic depsipeptides, a diverse class of secondary metabolites produced by various fungi, have garnered significant attention in the scientific community for their wide range of potent biological activities. These cyclic compounds, characterized by the presence of at least one ester bond in their peptide backbone, exhibit promising antimicrobial, antiviral, antitumor, immunosuppressive, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the biological activities of prominent fungal cyclic depsipeptides, including beauvericin (B1667859), enniatins, destruxins, and aureobasidin A. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
Fungi are a prolific source of structurally unique and biologically active natural products. Among these, cyclic depsipeptides represent a particularly interesting class of molecules with significant therapeutic potential. Their cyclic nature often confers enhanced stability and target-binding affinity compared to their linear counterparts. This guide will delve into the multifaceted biological activities of these fungal metabolites, providing the necessary technical details to facilitate further research and development in this exciting field.
Biological Activities of Key Fungal Cyclic Depsipeptides
Fungal cyclic depsipeptides have been shown to modulate a variety of cellular processes, leading to a broad spectrum of biological effects. The following sections summarize the activities of some of the most well-studied examples.
Antitumor Activity
Several fungal cyclic depsipeptides have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through various signaling cascades.
Beauvericin , a hexadepsipeptide produced by fungi of the genus Fusarium and Beauveria, induces apoptosis in cancer cells by increasing intracellular calcium levels and activating mitochondrial pathways.[1][2] This leads to the release of cytochrome c and the activation of caspases, key executioners of apoptosis.[1] Beauvericin is also known to influence several cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]
Destruxins , another class of cyclic hexadepsipeptides primarily isolated from the entomopathogenic fungus Metarhizium anisopliae, also exhibit potent anticancer activities.[3] Destruxin B, for instance, induces apoptosis in human non-small cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[3] The anticancer effects of destruxins are also associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
Enniatins , produced by various Fusarium species, are known to induce apoptosis in different cell lines. Their cytotoxic mechanism is linked to their ionophoric properties, which disrupt cellular ion homeostasis.[4]
Table 1: Cytotoxic Activity of Fungal Cyclic Depsipeptides against Cancer Cell Lines
| Cyclic Depsipeptide | Cancer Cell Line | IC50 Value (µM) | Reference |
| Beauvericin | Murine colon carcinoma (CT-26) | ~5-10 | [1] |
| Destruxin A | Human colon cancer (HCT116) | 6.14 | [3] |
| Destruxin B | Human colon cancer (HCT116) | 3.64 | [3] |
| Destruxin E | Human colon cancer (HCT116) | 0.067 | [3] |
| Destruxin B | Oral cancer (GNM) | 10.35 (48h) | [3] |
| Destruxin B | Oral cancer (TSCCa) | 12.87 (48h) | [3] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Fungal cyclic depsipeptides have shown considerable promise in this area.
Aureobasidin A , a cyclic nonadepsipeptide from Aureobasidium pullulans, exhibits potent antifungal activity against a broad range of pathogenic fungi, including Candida species.[5] Its mechanism of action involves the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme essential for fungal cell wall synthesis.[5][6]
Enniatins also display antifungal and antibacterial properties. Their ability to form pores in cell membranes and disrupt ion gradients contributes to their antimicrobial effects.[4]
Beauvericin has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Table 2: Antimicrobial Activity of Fungal Cyclic Depsipeptides
| Cyclic Depsipeptide | Pathogen | MIC Value (µg/mL) | Reference |
| Aureobasidin A | Candida albicans | 1 | [5] |
| Aureobasidin A | Candida glabrata | 0.25-2 (MIC50) | [7] |
| Aureobasidin A | Saccharomyces cerevisiae | 0.1-0.4 | [6] |
| Aureobasidin A | Escherichia coli | 1000 | [8] |
| Aureobasidin A | Staphylococcus aureus | 500 | [8] |
| Beauvericin | Staphylococcus aureus | 3.91 µM | [9] |
Immunosuppressive Activity
Cyclosporin A , a cyclic undecapeptide produced by the fungus Tolypocladium inflatum, is a widely used immunosuppressant drug crucial in preventing organ transplant rejection. Its mechanism of action involves binding to cyclophilin, an intracellular protein. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the activation of nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines that promote T-cell activation and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fungal cyclic depsipeptides.
Isolation and Purification of Beauvericin from Fusarium Species
This protocol outlines a general procedure for the extraction and purification of beauvericin from fungal cultures.
-
Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a beauvericin-producing Fusarium strain. Incubate the culture for 10-14 days at 25-28°C with shaking (150 rpm).[10][11]
-
Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the mycelia and the filtrate separately with an organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile, methanol (B129727), and water.[10][12]
-
Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure to obtain a crude extract.[10]
-
Purification:
-
Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major fractions.[11]
-
High-Performance Liquid Chromatography (HPLC): Further purify the beauvericin-containing fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase of methanol and water.[10]
-
-
Characterization: Confirm the identity and purity of the isolated beauvericin using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the cyclic depsipeptide in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3] Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640 for fungi) to a concentration of approximately 1-5 x 10⁶ CFU/mL (adjusted to a 0.5 McFarland standard). Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[15][16]
-
Compound Dilution: Prepare a two-fold serial dilution of the cyclic depsipeptide in a 96-well microtiter plate using the appropriate broth.[17]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[15]
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which fungal cyclic depsipepeptides exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.
Beauvericin-Induced Apoptosis Pathway
Beauvericin triggers apoptosis in cancer cells through a multi-faceted mechanism involving an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and the activation of the mitochondrial apoptotic pathway.[1][2]
Caption: Beauvericin-induced apoptotic signaling pathway.
Destruxin-Mediated Inhibition of the PI3K/Akt Pathway and Apoptosis Induction
Destruxins exert their anticancer effects in part by inhibiting the pro-survival PI3K/Akt signaling pathway and activating the intrinsic apoptotic pathway.[3]
Caption: Destruxin's dual action on PI3K/Akt and apoptosis.
Immunosuppressive Action of Cyclosporin A
Cyclosporin A's immunosuppressive effects are mediated through the inhibition of the calcineurin-NFAT signaling pathway, which is essential for T-cell activation.
Caption: Cyclosporin A's inhibition of T-cell activation.
Conclusion and Future Perspectives
Fungal cyclic depsipeptides represent a rich and largely untapped source of novel therapeutic leads. Their diverse biological activities, coupled with their unique structural features, make them attractive candidates for drug discovery and development programs. The information presented in this technical guide provides a solid foundation for researchers to explore the full potential of these fascinating natural products. Further research into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to translate their promising in vitro activities into clinically useful therapies. The continued investigation of fungal biodiversity will undoubtedly lead to the discovery of new cyclic depsipeptides with even more potent and selective biological activities.
References
- 1. The Natural Fungal Metabolite Beauvericin Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitory effects of aureobasidin A on Candida planktonic and biofilm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 9. scispace.com [scispace.com]
- 10. Isolation and Identification of the Antimicrobial Agent Beauvericin from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103898182A - Preparation method of beauvericin - Google Patents [patents.google.com]
- 12. Identification and Production of Beauvericin by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Protocol for the Isolation of Clavariopsin B from Clavariopsis aquatica
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the isolation of Clavariopsin B, a cyclic depsipeptide with notable antifungal properties, from the aquatic hyphomycete Clavariopsis aquatica. The procedure encompasses the fermentation of the microorganism, followed by a multi-step extraction and purification process culminating in the isolation of the target compound. This protocol is intended for research and development purposes in the fields of natural product chemistry, mycology, and drug discovery.
This compound is part of a larger family of clavariopsin compounds that have demonstrated significant in vitro activity against various fungal pathogens, including Aspergillus fumigatus, Aspergillus niger, and Candida albans.[1] One of the observed mechanisms of action is the induction of hyphal swelling in A. niger.[2][3] The detailed methodology provided herein is compiled from established research to ensure reproducibility and aid in the further investigation of this promising antifungal agent.
Experimental Protocols
Fermentation of Clavariopsis aquatica
This stage focuses on the cultivation of Clavariopsis aquatica under conditions optimized for the production of this compound.
Materials:
-
Clavariopsis aquatica strain (e.g., AJ 117363)
-
ATCC Medium 325: Malt (B15192052) extract agar (B569324) (for initial culture)
-
Liquid fermentation medium (specific composition for optimal production should be determined empirically, but a malt-based broth is a suitable starting point)
-
Sterile flasks or fermenter
-
Incubator shaker
Procedure:
-
Prepare the malt extract agar slants or plates according to the ATCC Medium 325 formulation for the initial cultivation of Clavariopsis aquatica.
-
Inoculate the agar with the fungal strain and incubate at 26°C until sufficient growth is observed.
-
Prepare the liquid fermentation medium and sterilize it by autoclaving.
-
Inoculate the liquid medium with a mature culture of Clavariopsis aquatica from the agar plates.
-
Incubate the culture in a shaker at 25°C for 18 days. Ensure adequate aeration to support fungal growth and secondary metabolite production. For larger scale production, a 15 L fermenter can be utilized.[2]
Extraction of Crude this compound
This section describes the initial extraction of the secondary metabolites from the fermentation broth.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Large capacity flasks or beakers
-
Filtration apparatus (e.g., cheesecloth or filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Stir the mixture vigorously for several hours to ensure thorough extraction of metabolites from the mycelia.
-
Separate the fungal biomass from the liquid broth by filtration.
-
Concentrate the aqueous filtrate using a rotary evaporator to remove the acetone.
-
Transfer the concentrated aqueous extract to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the ethyl acetate extraction two more times to maximize the recovery of the clavariopsins.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract is subjected to a two-step chromatographic purification process to isolate this compound.
3.1. Silica (B1680970) Gel Column Chromatography
This initial chromatographic step separates the crude extract into fractions based on polarity.
Materials:
-
Silica gel (60-200 mesh is a common choice for initial purification)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for instance, by gradually increasing the percentage of ethyl acetate in hexane.
-
Collect fractions of the eluate.
-
Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or with a suitable staining reagent.
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to yield a semi-purified extract.
3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step utilizes RP-HPLC to isolate this compound to a high degree of purity.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (preparative or semi-preparative)
-
Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile phase B: Acetonitrile (B52724) with 0.1% TFA
-
Syringe filters
Procedure:
-
Dissolve the semi-purified extract from the silica gel chromatography step in a suitable solvent, such as the initial mobile phase composition.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of mobile phase A).
-
Inject the sample onto the HPLC column.
-
Elute the column with a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient for peptide purification might be from 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at a wavelength of 210-220 nm, which is suitable for detecting peptide bonds.[4]
-
Collect the fractions corresponding to the peaks observed in the chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions containing pure this compound and lyophilize to obtain the final product as a powder.
Data Presentation
Table 1: Antifungal Activity of Clavariopsins
| Compound | Minimum Inhibitory Dose (µ g/disk ) against A. niger |
| Clavariopsin A | 0.3 - 3 |
| This compound | 0.3 - 3 |
| Clavariopsin C-I | 0.3 - 3 |
Data represents the range of minimum effective doses that induce hyphal swelling in Aspergillus niger.[2][3]
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Isolation.
Note on Signaling Pathways: Currently, the specific signaling pathways in fungi affected by this compound have not been elucidated in the available scientific literature. The observed antifungal activity is characterized by effects such as hyphal swelling, but the underlying molecular mechanism remains an area for future research. Therefore, a signaling pathway diagram cannot be provided at this time.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Clavariopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete Clavariopsis aquatica.[1] As a member of a class of compounds with demonstrated antifungal properties, this compound is a molecule of significant interest for drug discovery and development.[1][2] Efficient and robust purification protocols are therefore essential for obtaining high-purity material for structural elucidation, bioactivity screening, and preclinical studies. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using reversed-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound and the related analogue, Clavariopsin A, is presented in Table 1. This data is crucial for the development of an effective HPLC purification strategy. Cyclic depsipeptides with a high proportion of hydrophobic amino acid residues typically exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents for sample preparation.[3][4] The presence of peptide bonds and potential aromatic residues in the structure of this compound suggests UV absorbance in the range of 210-280 nm, which can be exploited for detection during HPLC.[5]
Table 1: Physicochemical Data for Clavariopsins
| Property | This compound | Clavariopsin A | Data Source |
| Molecular Weight | 1139 | 1153 | [1][6] |
| Molecular Formula | Not explicitly stated | C₅₉H₉₅N₉O₁₄ | [7] |
| Compound Class | Cyclic Depsipeptide | Cyclic Depsipeptide | [1] |
| Solubility | Expected to be low in aqueous solutions; soluble in organic solvents such as DMSO, DMF, and acetonitrile. | Expected to be low in aqueous solutions; soluble in organic solvents such as DMSO, DMF, and acetonitrile. | [3][4] |
| UV Absorbance (λmax) | Estimated at ~220 nm (peptide bonds) and ~280 nm (if aromatic residues are present). | Estimated at ~220 nm (peptide bonds) and ~280 nm (if aromatic residues are present). | [5] |
Experimental Protocol
This protocol outlines a semi-preparative RP-HPLC method for the purification of this compound from a pre-fractionated fungal extract. The methodology is adapted from established procedures for the purification of similar fungal cyclic depsipeptides.
1. Sample Preparation
-
Lyophilize the crude or semi-purified fungal extract containing this compound to a dry powder.
-
Dissolve the dried extract in a minimal volume of 100% Dimethyl Sulfoxide (DMSO).
-
Perform a final dilution with the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Trifluoroacetic Acid) to ensure compatibility with the HPLC system and to precipitate highly nonpolar impurities.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.
-
Carefully transfer the supernatant to an HPLC vial for injection.
2. HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the purification of this compound.
Table 2: HPLC Parameters for this compound Purification
| Parameter | Recommended Setting |
| HPLC System | Semi-preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., SunFire™ Prep C18, 10 µm, 19 x 250 mm) |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Gradient Elution | 20% to 80% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 500 µL - 2 mL (depending on sample concentration and column capacity) |
3. Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the elution peak of this compound based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified this compound as a solid powder.
Workflow and Visualization
The overall process for the isolation and purification of this compound is depicted in the following workflow diagram. This multi-step procedure ensures the removal of other fungal metabolites and impurities, yielding a highly purified final product.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Clavariopsin A | C59H95N9O14 | CID 485234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Clavariopsin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Clavariopsin B, a cyclic depsipeptide with known antifungal properties. The following sections detail standardized protocols for MIC determination, present available data on the antifungal activity of this compound, and illustrate the experimental workflow and a potential signaling pathway involved in its mechanism of action.
Introduction
This compound is a cyclic depsipepeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2][3][4] Like other compounds in its class, this compound has demonstrated notable antifungal activity against a variety of fungal pathogens.[1][2][3] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potency and potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This value is essential for preclinical assessment and for understanding the spectrum of activity of a new compound.
Quantitative Data Summary
Currently, comprehensive MIC data for this compound in µg/mL is not widely available in the public domain. The existing literature primarily reports antifungal activity as the Minimum Inhibitory Dose (MID) in µ g/disk , determined by a paper disk diffusion method. While this method indicates activity, it is not a direct measure of the MIC. The table below summarizes the available antifungal activity data for this compound and its congeners.
Table 1: Antifungal Activity of Clavariopsins Against Plant Pathogenic Fungi [3][4][5][6][7]
| Fungal Species | Clavariopsin A (µ g/disk ) | This compound (µ g/disk ) | Clavariopsins C-I (µ g/disk ) |
| Botrytis cinerea | 0.1 | 0.3 | 0.1 - 1 |
| Magnaporthe oryzae | 0.3 | 1 | 0.3 - 3 |
| Colletotrichum orbiculare | 1 | 3 | 1 - 10 |
| Fusarium oxysporum | 1 | 3 | 1 - 10 |
| Alternaria alternata | 0.3 | 1 | 0.3 - 3 |
| Aspergillus niger | 1 | 3 | 1 - 10 |
Note: The values represent the Minimum Inhibitory Dose (MID) that induced a visually distinct inhibition zone.
Experimental Protocols
To determine the MIC of this compound in a quantitative and standardized manner, the following broth microdilution and agar (B569324) dilution protocols are recommended. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound (stock solution of known concentration)
-
Test microorganism(s) (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., DMSO, water)
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations. Typically, 100 µL of each concentration is added to the wells.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the standardized inoculum in the broth medium to the final required concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the this compound dilution. The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth medium only).
-
Incubate the plate at 35 ± 2°C for 24-48 hours, depending on the organism.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For quantitative analysis, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥50% (for azoles and echinocandins against yeasts) or 100% (for amphotericin B) compared to the growth control.[8]
-
Protocol 2: Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound (stock solution of known concentration)
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) agar medium (e.g., 1 mL of a 20x drug concentration to 19 mL of agar).
-
Pour the agar into sterile petri dishes and allow it to solidify. Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized microbial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 24-48 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial or fungal growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC Determination via Broth Microdilution.
Hypothetical Signaling Pathway: Fungal Response to Cell Wall Stress
While the precise mechanism of this compound is not fully elucidated, many cyclic depsipeptides are known to interfere with fungal cell wall integrity. This can trigger a compensatory stress response signaling cascade, such as the Cell Wall Integrity (CWI) pathway. The diagram below illustrates a simplified, hypothetical model of how a compound like this compound could activate this pathway.
References
- 1. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Clavariopsin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antifungal susceptibility of Clavariopsin B, a cyclic depsipeptide with known activity against various fungal pathogens. The protocols are based on established methods and include guidance on data interpretation and visualization of the compound's putative mechanism of action.
Quantitative Data Summary
The antifungal activity of this compound and its analogs has been primarily evaluated using the disk diffusion method, with results reported as the Minimum Inhibitory Dose (MID) in µ g/disk . This value represents the lowest amount of the compound that produces a visible zone of growth inhibition.
Table 1: Antifungal Activity of this compound against Plant Pathogenic Fungi [1]
| Fungal Species | Minimum Inhibitory Dose (MID, µ g/disk ) |
| Botrytis cinerea | 1 |
| Magnaporthe oryzae | 1 |
| Colletotrichum orbiculare | 3 |
| Fusarium oxysporum | 1 |
| Alternaria alternata | 1 |
| Aspergillus niger | 1 |
Note: Data is for this compound. The original study also includes data for other clavariopsin analogs.
Experimental Protocols
Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are recommended for evaluating this compound.[2][3][4] The following protocols for broth microdilution, agar (B569324) dilution, and disk diffusion can be adapted for testing this natural product.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5][6][7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in culture medium)
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to the final concentration
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile diluent (e.g., 0.85% saline)
-
Positive control (fungal inoculum without antifungal agent)
-
Negative control (medium only)
-
Reference antifungal agent (e.g., Amphotericin B, Fluconazole)
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a fungal suspension from a fresh culture on Sabouraud Dextrose Agar (SDA). Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions, as well as to the positive control wells. The final volume in these wells will be 200 µL.
-
Controls: Add 200 µL of uninoculated RPMI-1640 to the negative control wells.
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
Agar Dilution Method
The agar dilution method involves incorporating the antifungal agent into an agar medium, which is then spot-inoculated with the test fungi.[8][9][10][11]
Materials:
-
This compound stock solution
-
Molten RPMI-1640 agar medium supplemented with 2% glucose
-
Sterile petri dishes
-
Fungal inoculum, prepared as in the broth microdilution method
Procedure:
-
Preparation of Agar Plates: Prepare a series of petri dishes containing RPMI-1640 agar with two-fold dilutions of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies.
-
Inoculation: Once the agar has solidified, spot-inoculate the surface with a standardized fungal suspension (approximately 1-2 µL per spot).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungal colonies.
Disk Diffusion Method
This method assesses antifungal activity by measuring the zone of growth inhibition around a paper disk impregnated with the test compound.[12][13]
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution at various concentrations
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Inoculation: Uniformly streak the surface of the Mueller-Hinton agar plate with the standardized fungal inoculum using a sterile swab.
-
Disk Application: Aseptically apply paper disks impregnated with known amounts of this compound onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The result is reported as the zone of inhibition.
Putative Mechanism of Action and Signaling Pathway
This compound, as a cyclic depsipeptide, is thought to exert its antifungal effect by inhibiting the enzyme 1,3-β-D-glucan synthase, a critical component in the synthesis of the fungal cell wall.[14][15] This inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and causing morphological changes such as hyphal swelling.[1][2] The disruption of cell wall integrity triggers a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway.
Caption: Putative signaling pathway of this compound's antifungal action.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the antifungal susceptibility of this compound using the broth microdilution method.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 15. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Hyphal Swelling Assay Using Clavariopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated potent antifungal activity against a range of pathogenic fungi.[1][2][3] A characteristic morphological change induced by this compound and its analogs in fungi such as Aspergillus niger is the induction of hyphal swelling.[2][3][4] This phenomenon serves as a valuable indicator of the compound's antifungal action, likely linked to the disruption of cell wall synthesis or integrity. This document provides detailed protocols for a hyphal swelling assay using this compound, methods for quantitative analysis, and an overview of the putative signaling pathways involved.
Data Presentation
The antifungal activity and hyphal swelling induction by this compound and its related compounds have been documented against several plant pathogenic fungi. The following tables summarize the available quantitative data.
Table 1: Antifungal Activity of Clavariopsins against Plant Pathogenic Fungi
| Fungal Species | Clavariopsin A (μ g/disk ) | This compound (μ g/disk ) | Clavariopsins C-I (μ g/disk ) |
| Botrytis cinerea | 1 | 1 | 0.3 - 3 |
| Magnaporthe oryzae | 3 | 3 | 1 - 10 |
| Colletotrichum orbiculare | 1 | 1 | 0.3 - 3 |
| Fusarium oxysporum | 3 | 3 | 1 - 10 |
| Alternaria alternata | 3 | 3 | 1 - 10 |
| Aspergillus niger | 1 | 1 | 0.3 - 3 |
Data represents the Minimum Inhibitory Dose (MID) that induced a visually distinct inhibition zone.[5]
Table 2: Hyphal Swelling Activity of Clavariopsins against Aspergillus niger
| Compound | Minimum Effective Dose (MED) (μ g/disk ) |
| Clavariopsin A | 0.3 |
| This compound | 3 |
| Clavariopsins C-H | 0.3 |
| Clavariopsin I | 3 |
Data represents the Minimum Effective Dose (MED) required to induce observable hyphal swelling after 16 hours of incubation.[4]
Experimental Protocols
This section outlines the detailed methodology for performing a hyphal swelling assay with this compound on Aspergillus niger.
Protocol 1: Fungal Culture and Spore Suspension Preparation
-
Fungal Strain: Aspergillus niger.
-
Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).
-
Incubation: Grow A. niger on PDA plates at 28-30°C for 5-7 days until sporulation is observed.
-
Spore Collection: Flood the surface of the mature fungal culture with sterile 0.05% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Spore Suspension: Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Spore Counting: Centrifuge the spore suspension, wash the pellet with sterile distilled water, and resuspend in sterile water. Count the spores using a hemocytometer and adjust the concentration to 1 x 10^6 spores/mL.
Protocol 2: Hyphal Swelling Assay
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare serial dilutions of the stock solution in the desired culture medium (PDB) to achieve the final test concentrations (e.g., based on the MED values in Table 2). Ensure the final DMSO concentration is non-toxic to the fungus (typically ≤1%).
-
-
Treatment:
-
In a 24-well microtiter plate, add 90 µL of PDB containing the desired concentration of this compound to each well.
-
Add 10 µL of the A. niger spore suspension (1 x 10^6 spores/mL) to each well.
-
Include a solvent control (medium with DMSO) and a negative control (medium only).
-
-
Incubation: Incubate the microtiter plate at 28-30°C for 16-24 hours.
Protocol 3: Visualization and Quantitative Analysis of Hyphal Swelling
A. Staining with Calcofluor White
Calcofluor White is a fluorescent stain that binds to chitin (B13524) in the fungal cell wall, allowing for clear visualization of hyphal morphology.
-
Sample Preparation:
-
After incubation, carefully transfer a small volume of the fungal culture from the microtiter plate to a clean microscope slide.
-
-
Staining:
-
Microscopy:
B. Quantitative Analysis
-
Measurement of Hyphal Diameter:
-
Using image analysis software (e.g., ImageJ), measure the diameter of the hyphae at multiple points along their length for both treated and control samples.
-
Specifically measure the diameter at the swollen regions and at non-swollen regions for comparison.
-
-
Quantification of Swollen Hyphae:
-
From the captured images, count the number of hyphae exhibiting swelling versus the total number of hyphae in a given field of view.
-
Express the result as a percentage of swollen hyphae.
-
-
Hyphal Crossing Density (Adaptation for Swelling Analysis):
-
Overlay a grid on the captured images.
-
Count the number of hyphal intersections within the grid for both treated and control samples. A significant decrease in intersections in the treated sample, coupled with an increase in hyphal diameter, can quantitatively represent the impact of swelling on hyphal network formation.[10]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the hyphal swelling assay.
Caption: Putative signaling pathway for this compound-induced hyphal swelling.
Discussion of Putative Mechanism and Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, evidence from studies on other cyclic depsipeptides suggests a potential interference with fungal sphingolipid biosynthesis.[11][12] Sphingolipids are essential components of the plasma membrane and are crucial for maintaining cell polarity and integrity in fungi.[11][13][14]
One key enzyme in this pathway is inositol phosphorylceramide (IPC) synthase, which is a known target of the cyclic depsipeptide aureobasidin A.[11] Inhibition of IPC synthase disrupts the production of complex sphingolipids, leading to an accumulation of ceramide and a depletion of essential downstream products. This disruption can induce cell wall stress.
The Cell Wall Integrity (CWI) pathway is a primary response mechanism in fungi to cope with cell wall damage.[15][16][17][18][19] This highly conserved signaling cascade is typically initiated by cell surface sensors that detect perturbations in the cell wall.[19] Activation of these sensors leads to the stimulation of the Rho1 GTPase, which in turn activates Protein Kinase C (Pkc1).[19] Pkc1 then triggers a mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the activation of transcription factors that regulate the expression of genes involved in cell wall repair and synthesis, including chitin synthases.[16][19]
It is hypothesized that the hyphal swelling observed upon treatment with this compound is a consequence of the dysregulation of cell wall synthesis. The inhibition of sphingolipid biosynthesis may lead to a weakened or improperly constructed cell wall. The activation of the CWI pathway as a compensatory response, coupled with the underlying cell wall defects, could result in the observed aberrant morphology of hyphal swelling. Further research is required to definitively link this compound to the inhibition of IPC synthase and the subsequent activation of the CWI pathway in Aspergillus niger.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. dalynn.com [dalynn.com]
- 8. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantitative analysis of the effects of antimycotic agents on the hyphal growth of Trichophyton rubrum: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Progression and Cell Polarity Require Sphingolipid Biosynthesis in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biological functions of sphingolipids in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assay of Clavariopsin B on plant and animal cell lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known cytotoxic effects of Clavariopsin B on an animal cell line and offer detailed protocols for assessing the cytotoxicity of this and other compounds.
Introduction
This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] As a member of the mycotoxin family, its potential for cytotoxic activity is of significant interest in drug discovery and toxicology.[2][3] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and safety. These notes provide an overview of the current knowledge on the cytotoxicity of this compound and detailed protocols for its evaluation.
Data Presentation: Cytotoxicity of this compound
Currently, publicly available data on the cytotoxicity of this compound is limited. A study evaluating a series of clavariopsins, including this compound, reported no cytotoxic activity against the HeLa-S3 human cervical cancer cell line.[4][5]
Table 1: Summary of Reported Cytotoxicity Data for this compound
| Compound | Cell Line | Assay Type | Result | Reference |
| This compound | HeLa-S3 | Not Specified | No Cytotoxicity Observed | [4][5] |
Further studies are required to evaluate the cytotoxicity of this compound against a broader range of both animal and plant cell lines to fully characterize its biological activity.
Experimental Protocols for Cytotoxicity Assays
A variety of assays can be employed to determine the cytotoxicity of a compound. The choice of assay depends on the suspected mechanism of action of the compound and the cell type being used. Below are detailed protocols for three commonly used cytotoxicity assays: the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8][9]
Materials:
-
MTT solution (5 mg/mL in PBS)[8]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., 100 µL of DMSO or a specialized solubilization solution)[6]
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours.[6][9]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[10] It is a sensitive and reproducible method for assessing cytotoxicity.[11][12]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[11] Incubate at 4°C for at least 1 hour.[11]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11][13]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[12][13]
-
Drying: Allow the plates to air-dry completely at room temperature.[12]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11][12]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12] Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[10][11]
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] It is a common method for quantifying cell lysis.[16]
Materials:
-
LDH Assay Kit (containing LDH reaction buffer, dye solution, and stop solution)
-
Lysis buffer (often included in the kit)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[15]
-
Supernatant Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended to pellet any detached cells).[15] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for in vitro cytotoxicity assays.
Potential Mechanisms of Mycotoxin-Induced Cytotoxicity
While the specific signaling pathways affected by this compound are not yet elucidated, many mycotoxins are known to induce cytotoxicity through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.[2] The following diagram illustrates a generalized pathway of mycotoxin-induced cell death.
Caption: Generalized pathway of mycotoxin-induced cytotoxicity.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycotoxins: cytotoxicity and biotransformation in animal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for Clavariopsin B in Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B is a cyclic depsipeptide antibiotic originally isolated from the aquatic hyphomycete Clavariopsis aquatica. It is part of a larger family of related compounds, the clavariopsins, which have demonstrated significant in vitro antifungal activity against a broad spectrum of plant pathogenic fungi. This document provides detailed application notes and experimental protocols for the utilization of this compound in plant pathology research, including its proposed mechanism of action, methods for evaluating its antifungal efficacy, and its potential role in eliciting plant defense responses.
Biological Activity and Proposed Mechanism of Action
This compound and its analogs have shown potent activity against several economically important plant pathogens. The primary mode of action is believed to be the disruption of fungal cell wall integrity.
Antifungal Spectrum: this compound exhibits inhibitory effects on a range of fungal species. The activity, measured as Minimum Inhibitory Dose (MID), is summarized in the table below.
Proposed Mechanism of Action: The most prominent morphological effect of clavariopsins on susceptible fungi is the induction of hyphal swelling.[1][2][3] This phenotype is characteristic of compounds that interfere with cell wall biosynthesis. The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and facilitating interaction with the environment. A key component of the cell wall in most pathogenic fungi is β-(1,3)-glucan, which is synthesized by the enzyme β-(1,3)-glucan synthase.[4][5][6]
Many cyclic peptides with antifungal properties are known to be potent inhibitors of β-(1,3)-glucan synthase.[7] Inhibition of this enzyme leads to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in abnormal swelling of the hyphae and eventual cell lysis. While direct enzymatic inhibition studies for this compound are not yet published, its induction of hyphal swelling strongly suggests a similar mechanism of action.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The antifungal activity of this compound and its related compounds against various plant pathogenic fungi has been quantified using the paper disk diffusion method. The results are presented as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ).
| Compound | Botrytis cinerea | Magnaporthe oryzae | Colletotrichum orbiculare | Fusarium oxysporum | Alternaria alternata | Aspergillus niger |
| This compound | 0.1 | 1 | 3 | 3 | 0.1 | 1 |
| Clavariopsin A | 0.1 | 1 | 3 | 3 | 0.01 | 1 |
| Clavariopsin C | 0.1 | 1 | 3 | 3 | 0.01 | 1 |
| Clavariopsin D | 0.1 | 1 | 3 | 1 | 0.01 | 1 |
| Clavariopsin E | 0.3 | 3 | 10 | 10 | 0.3 | 3 |
| Clavariopsin F | 0.3 | 3 | 10 | 10 | 0.3 | 3 |
| Clavariopsin G | 0.1 | 1 | 3 | 3 | 0.1 | 1 |
| Clavariopsin H | 0.1 | 1 | 3 | 3 | 0.1 | 1 |
| Clavariopsin I | 0.3 | 3 | 10 | 10 | 0.3 | 3 |
Data sourced from Soe, W. T., et al. (2019). J. Nat. Prod.[1][2][8]
Experimental Protocols
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Fungal pathogen culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Spectrophotometer or microplate reader
-
Sterile DMSO (as solvent control)
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Serial Dilution:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a solvent control (DMSO) and a positive control antifungal in the same manner.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Leave one well with only PDB and inoculum as a negative (growth) control.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control well.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Alternatively, fungal growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.
-
References
- 1. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application of Clavariopsin B as a Potential Agricultural Fungicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi.[1][2][3] Its potential as a bio-based agricultural fungicide warrants further investigation. These application notes provide a summary of its known antifungal spectrum, detailed protocols for in vitro efficacy testing, and a hypothesized mechanism of action to guide further research.
Antifungal Spectrum and Efficacy
This compound and its analogs have been evaluated for their antifungal activity against several key plant pathogens. The primary method for quantifying this activity has been the paper disk diffusion assay, with results expressed as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ). A lower MID value indicates higher antifungal potency.
Table 1: Antifungal Activity of this compound and Analogs Against Plant Pathogenic Fungi
| Fungal Species | Pathogen Type | Disease Caused | This compound (MID, µ g/disk ) | Clavariopsin A (MID, µ g/disk ) | Other Clavariopsins (MID Range, µ g/disk ) |
| Magnaporthe oryzae | Ascomycete Fungus | Rice Blast | 1 | 1 | 0.1 - 10 |
| Botrytis cinerea | Ascomycete Fungus | Gray Mold | 3 | 3 | 1 - >10 |
| Colletotrichum orbiculare | Ascomycete Fungus | Anthracnose | 1 | 1 | 0.3 - 10 |
| Fusarium oxysporum | Ascomycete Fungus | Fusarium Wilt | 3 | 10 | 1 - >10 |
| Alternaria alternata | Ascomycete Fungus | Leaf Spot, Blight | 10 | 10 | 3 - >10 |
| Aspergillus niger | Ascomycete Fungus | Black Mold | >10 | >10 | 3 - >10 |
Data compiled from studies on Clavariopsins isolated from Clavariopsis aquatica.[2][3][4]
Mechanism of Action (Hypothesized)
While the precise molecular target of this compound has not been fully elucidated, a key observed effect is the induction of hyphal swelling in susceptible fungi, such as Aspergillus niger.[2][3] This morphological aberration suggests that this compound may interfere with cell wall biosynthesis or the signaling pathways that regulate polarized hyphal growth. Cyclic depsipeptides, as a class, are known to target the fungal cell envelope, either by directly interacting with the cell membrane or by disrupting the biosynthesis of essential components like chitin (B13524) and glucan.
One plausible hypothesis is that this compound disrupts the integrity of the fungal cell wall, leading to the activation of the Cell Wall Integrity (CWI) pathway, a conserved MAP kinase (MAPK) signaling cascade. In this scenario, the cell wall stress induced by this compound would trigger a signaling cascade that, if overwhelmed or improperly regulated, could lead to the observed hyphal swelling and ultimately, growth inhibition.
Caption: Hypothesized signaling pathway for this compound's antifungal action.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's antifungal properties.
Protocol 1: Antifungal Susceptibility Testing using the Paper Disk Diffusion Assay
This protocol is adapted from the Kirby-Bauer method and is suitable for determining the Minimum Inhibitory Dose (MID) of this compound against filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Sterile 6 mm paper disks
-
This compound stock solution of known concentration
-
Solvent for this compound (e.g., DMSO, methanol) - to be used as a negative control
-
Positive control antifungal agent (e.g., a commercial fungicide)
-
Sterile forceps
-
Micropipettes and sterile tips
-
Spore suspension of the target fungal pathogen (e.g., 1 x 10^6 spores/mL in sterile water with 0.05% Tween 80)
-
Sterile L-shaped spreader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a PDA plate until sporulation is observed.
-
Harvest spores by flooding the plate with a small volume of sterile water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Inoculation of PDA Plates:
-
Pipette 100 µL of the spore suspension onto the surface of a PDA plate.
-
Evenly spread the inoculum over the entire surface using a sterile L-shaped spreader.
-
Allow the plates to dry for 10-15 minutes at room temperature in a sterile environment.
-
-
Preparation and Application of Disks:
-
Prepare serial dilutions of the this compound stock solution.
-
Apply a known volume (e.g., 10 µL) of each dilution to a sterile paper disk to achieve the desired dose per disk (e.g., 0.1, 1, 3, 10 µ g/disk ).
-
Prepare a negative control disk with the solvent alone and a positive control disk with a standard antifungal.
-
Allow the solvent to evaporate from the disks in a sterile environment.
-
Using sterile forceps, place the disks onto the inoculated PDA plates, ensuring they are firmly in contact with the agar. Space the disks evenly to prevent the zones of inhibition from overlapping.
-
-
Incubation and Data Collection:
-
Seal the plates with parafilm and incubate at the optimal growth temperature for the target fungus (e.g., 25-28°C) for 3-5 days, or until sufficient growth is observed in the control.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.
-
The Minimum Inhibitory Dose (MID) is the lowest dose of this compound that produces a clear zone of inhibition.
-
Protocol 2: Microscopic Observation of Antifungal-Induced Hyphal Swelling
This protocol describes the method for observing morphological changes, specifically hyphal swelling, in a target fungus upon treatment with this compound.
Materials:
-
Potato Dextrose Broth (PDB)
-
Sterile microscope slides and coverslips
-
This compound solution at a concentration known to be effective (e.g., the Minimum Effective Dose for hyphal malformation, which may be lower than the MID)
-
Spore suspension of the target fungus (e.g., Aspergillus niger)
-
Lactophenol cotton blue stain
-
Compound light microscope with imaging capabilities
Procedure:
-
Fungal Culture Preparation:
-
In a sterile microcentrifuge tube or a well of a microplate, add a suitable volume of PDB (e.g., 500 µL).
-
Inoculate the PDB with the fungal spore suspension to a final concentration of approximately 1 x 10^4 spores/mL.
-
Add this compound to the culture to achieve the desired final concentration. Prepare a control culture with the solvent alone.
-
Incubate at the optimal growth temperature for 16-24 hours, or until germinated mycelia are visible in the control.
-
-
Slide Preparation and Staining:
-
Using a micropipette, transfer a small drop (e.g., 10 µL) of the fungal culture onto a clean microscope slide.
-
Add a drop of lactophenol cotton blue stain to the fungal suspension on the slide.
-
Gently tease the mycelia with a sterile needle to separate the hyphae.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
-
Microscopic Observation:
-
Observe the slide under a compound light microscope at various magnifications (e.g., 100x, 400x).
-
Examine the morphology of the hyphae in the this compound-treated sample compared to the control.
-
Look for characteristic features of hyphal swelling, such as bulbous, spherical, or irregular enlargements of the hyphal tips and sub-apical compartments.
-
Capture images for documentation and further analysis.
-
Caption: Workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound exhibits promising antifungal activity against a variety of plant pathogens, making it a strong candidate for development as a biofungicide. The provided protocols offer a standardized approach for its in vitro characterization. Future research should focus on elucidating the precise molecular target and signaling pathways affected by this compound to optimize its application and understand potential resistance mechanisms. In vivo studies on infected plants are also a critical next step to evaluate its efficacy under agricultural conditions. Furthermore, the low cytotoxicity of clavariopsins suggests a favorable safety profile, which should be further investigated.[2][3]
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Clavariopsin B: A Promising Tool for Elucidating Fungal Cell Wall Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clavariopsin B is a cyclic depsipeptide antibiotic that has demonstrated notable antifungal activity against a range of fungal pathogens, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A key characteristic of its antifungal action is the induction of hyphal swelling in A. niger, a morphological alteration strongly indicative of interference with cell wall biosynthesis. This property positions this compound as a valuable molecular probe for investigating the intricate processes of fungal cell wall construction and the signaling pathways that govern its integrity. These application notes provide a comprehensive overview of this compound's known activities and offer detailed protocols to facilitate its use as a research tool in the study of fungal cell wall synthesis and the discovery of novel antifungal targets.
Mechanism of Action: An Inhibitor of Fungal Cell Wall Synthesis
While the precise molecular target of this compound is still under investigation, the observed hyphal swelling phenotype strongly suggests that it disrupts the synthesis or remodeling of the fungal cell wall. The fungal cell wall is a complex and essential organelle, primarily composed of polysaccharides like β-(1,3)-glucan and chitin, which are not present in mammalian cells, making it an attractive target for antifungal drug development. The morphological changes induced by this compound are consistent with the effects of known inhibitors of cell wall synthesis, particularly those targeting (1,3)-β-D-glucan synthase.
Hypothesized Mechanism of Action:
It is hypothesized that this compound inhibits a key enzyme involved in cell wall polysaccharide synthesis, likely (1,3)-β-D-glucan synthase. This inhibition would lead to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in the characteristic hyphal swelling and eventual cell lysis.
Quantitative Data
The following table summarizes the available quantitative data on the antifungal activity of the clavariopsin family of compounds. It is important to note that specific data for purified this compound is limited, and the provided values often represent a range for a group of related clavariopsins.
| Fungal Species | Assay Type | Activity Metric | Concentration Range | Reference |
| Aspergillus niger | Hyphal Swelling Assay | Minimum Effective Dose (MED) | 0.3 - 3 µ g/disk | |
| Various Plant Pathogenic Fungi | Disk Diffusion Assay | Minimum Inhibitory Dose (MID) | 0.01 - 10 µ g/disk |
Experimental Protocols
The following protocols are provided to enable researchers to utilize this compound for studying fungal cell wall synthesis. These include methods for determining its antifungal activity, investigating its impact on cell wall integrity, and assaying its effect on the key cell wall synthesizing enzyme, (1,3)-β-D-glucan synthase.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.[2]
Materials:
-
This compound
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile, flat-bottom 96-well plates
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a spore suspension (for filamentous fungi) or a yeast suspension in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.
-
Dilute the stock suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
Protocol 2: (1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol describes an in vitro assay to determine if this compound directly inhibits the activity of (1,3)-β-D-glucan synthase.[3][4]
Materials:
-
This compound
-
Fungal cell lysate containing (1,3)-β-D-glucan synthase
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30% glycerol)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Fungal Microsomal Fraction:
-
Grow the fungal strain of interest to mid-log phase.
-
Harvest the cells and prepare spheroplasts using lytic enzymes.
-
Lyse the spheroplasts by osmotic shock and differential centrifugation to isolate the microsomal fraction, which is enriched in (1,3)-β-D-glucan synthase.
-
-
Enzyme Inhibition Assay:
-
Set up reaction tubes containing the reaction buffer, the fungal microsomal fraction, and varying concentrations of this compound (or a known inhibitor like caspofungin as a positive control, and a solvent control).
-
Pre-incubate the reactions for 10 minutes at 30°C.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding ethanol (B145695).
-
Filter the reaction mixture through glass fiber filters to capture the newly synthesized radiolabeled glucan polymer.
-
Wash the filters with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of (1,3)-β-D-glucan synthase activity for each concentration of this compound compared to the solvent control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.
-
Protocol 3: Assessment of Cell Wall Integrity Pathway Activation
This protocol describes a method to investigate if this compound treatment leads to the activation of the Cell Wall Integrity (CWI) signaling pathway, a common response to cell wall stress.[5][6][7]
Materials:
-
This compound
-
Fungal strain of interest
-
Appropriate liquid culture medium
-
Protein extraction buffer
-
Phospho-specific antibodies against key CWI pathway kinases (e.g., anti-phospho-Mpk1/Slt2)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Treatment of Fungal Cells:
-
Grow a liquid culture of the fungal strain to early-log phase.
-
Treat the culture with a sub-inhibitory concentration of this compound (e.g., at or below the MIC value) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Include an untreated control.
-
-
Protein Extraction:
-
Harvest the fungal cells at each time point by centrifugation.
-
Rapidly freeze the cell pellets in liquid nitrogen.
-
Lyse the cells using a suitable method (e.g., bead beating) in a protein extraction buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to obtain the total protein extract.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each extract.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the activated (phosphorylated) form of a key MAPK in the CWI pathway (e.g., Mpk1 in Aspergillus or Slt2 in Saccharomyces).
-
Use an antibody against the total protein of the same MAPK as a loading control.
-
Detect the antibody binding using a chemiluminescent substrate and image the blot.
-
-
Analysis:
-
An increase in the phosphorylated form of the MAPK in the this compound-treated samples compared to the untreated control indicates activation of the CWI pathway.
-
Visualizations
The following diagrams illustrate the hypothesized mechanism of action of this compound and the experimental workflows.
Caption: Hypothesized mechanism of this compound action.
Caption: Workflow for investigating this compound.
Caption: this compound-induced CWI pathway activation.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Cell Wall Integrity Pathway Promotes Escape from G2 in the Fungus Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for Testing Clavariopsin B Efficacy on Plant Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clavariopsin B is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica[1]. It belongs to a class of compounds, the clavariopsins, that have demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi, including Botrytis cinerea, Magnaporthe oryzae, Colletotrichum orbiculare, Fusarium oxysporum, Alternaria alternata, and Aspergillus niger[2][3]. These properties suggest that this compound could be a promising candidate for the development of novel bio-fungicides.
This document provides a detailed experimental framework for evaluating the efficacy of this compound against key fungal and bacterial plant pathogens. The protocols outlined below cover in vitro antimicrobial activity, in vivo protective and curative effects on host plants, and preliminary investigations into the mechanism of action.
Section 1: In Vitro Efficacy Assessment
This section details the protocols to determine the direct antimicrobial activity of this compound against selected plant pathogens.
Experimental Workflow for Efficacy Testing
Caption: Overall experimental workflow for evaluating this compound.
Protocol 1.1: Determination of Minimum Inhibitory (MIC) and Minimum Fungicidal/Bactericidal (MFC/MBC) Concentrations
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills the pathogen (MFC/MBC).
Materials:
-
This compound stock solution (in a suitable solvent like DMSO).
-
Test pathogens: Fusarium oxysporum, Botrytis cinerea, Pseudomonas syringae.
-
Culture media: Potato Dextrose Broth (PDB) for fungi, Luria-Bertani (LB) Broth for bacteria.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a two-fold serial dilution of this compound in the appropriate broth directly in a 96-well plate. Concentrations may range from 0.1 to 500 µg/mL.
-
Prepare pathogen inoculum:
-
Fungi: Adjust spore suspension to a final concentration of 1 x 10^5 spores/mL in PDB.
-
Bacteria: Adjust bacterial suspension to a final concentration of 1 x 10^6 CFU/mL in LB Broth.
-
-
Add 100 µL of the pathogen inoculum to each well containing 100 µL of the serially diluted compound.
-
Include controls: a positive control (broth + pathogen), a negative control (broth only), and a solvent control (broth + pathogen + solvent used for stock solution).
-
Incubate plates at the optimal temperature for each pathogen (e.g., 25-28°C for fungi, 28°C for P. syringae) for 24-72 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible growth.
-
To determine the MFC/MBC, take 10 µL from each well showing no visible growth and plate it on fresh agar (B569324) medium (PDA or LB Agar).
-
Incubate the plates and determine the MFC/MBC as the lowest concentration from which no colonies grow on the agar plate.
Protocol 1.2: Mycelial Growth Inhibition Assay
Objective: To assess the effect of this compound on the vegetative growth of fungal pathogens.
Materials:
-
This compound.
-
Potato Dextrose Agar (PDA).
-
Actively growing cultures of fungal pathogens (F. oxysporum, B. cinerea).
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add this compound to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare a control plate with the solvent only[4].
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each plate[4].
-
Incubate the plates at 25-28°C until the mycelium in the control plate reaches the edge of the plate.
-
Measure the radial growth (colony diameter) in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony[5].
Data Presentation: In Vitro Efficacy
Table 1: Summary of In Vitro Antimicrobial Activity of this compound
| Pathogen Species | MIC (µg/mL) | MFC/MBC (µg/mL) | Mycelial Growth Inhibition (%) at 100 µg/mL |
|---|---|---|---|
| Fusarium oxysporum | |||
| Botrytis cinerea |
| Pseudomonas syringae | | | N/A |
Section 2: In Vivo Efficacy Assessment
This section describes protocols for evaluating the ability of this compound to control plant diseases in a controlled environment. The model plant Arabidopsis thaliana can be used for broad-spectrum initial screening, followed by crop-specific models (e.g., tomato for F. oxysporum).[6][7]
Protocol 2.1: Plant Growth and Pathogen Inoculation
-
Plant Material: Grow tomato (Solanum lycopersicum) or Arabidopsis thaliana plants under controlled greenhouse conditions (25±2°C, 16/8h light/dark cycle). Use 4-5 week old plants for experiments.
-
Inoculum Preparation:
-
F. oxysporum: Prepare a spore suspension of 1 x 10^6 spores/mL.
-
B. cinerea: Prepare a spore suspension of 2 x 10^5 spores/mL.
-
P. syringae: Prepare a bacterial suspension of 1 x 10^8 CFU/mL in 10 mM MgCl2.
-
Protocol 2.2: Protective (Preventive) and Curative Assays
Objective: To determine if this compound can prevent infection (protective) or treat an existing infection (curative).[8]
Procedure:
-
Protective Assay:
-
Spray plant leaves uniformly with different concentrations of this compound solution (e.g., 50, 100, 250 µg/mL) containing a surfactant (e.g., 0.02% Tween 20).
-
Control plants are sprayed with a solution containing only the solvent and surfactant.
-
After 24 hours, inoculate the plants by spraying them with the prepared pathogen suspension.
-
-
Curative Assay:
-
Inoculate the plants with the pathogen suspension first.
-
After 24 hours, spray the infected plants with the this compound solutions as described above.
-
-
Incubation: Place all treated and control plants in a high-humidity chamber (>90%) for 3-7 days to allow for disease development.
-
Disease Assessment: Evaluate disease severity based on a scoring scale (e.g., 0 = no symptoms, 1 = <25% leaf area affected, 2 = 25-50%, 3 = 50-75%, 4 = >75% leaf area affected or plant death).
-
Calculate the Disease Severity Index (DSI) and the percentage of disease reduction.
Data Presentation: In Vivo Efficacy
Table 2: In Vivo Protective Efficacy of this compound against Botrytis cinerea on Tomato
| Treatment Group | Concentration (µg/mL) | Disease Severity Index (DSI) | Disease Reduction (%) |
|---|---|---|---|
| Negative Control (Mock) | 0 | 0 | |
| This compound | 50 | ||
| This compound | 100 | ||
| This compound | 250 |
| Positive Control (Fungicide) | Manufacturer's Rec. | | |
Section 3: Mechanism of Action Studies
These experiments aim to provide initial insights into how this compound exerts its effect, whether through direct action on the pathogen or by stimulating the plant's own defense systems.
Hypothesized Plant Defense Signaling Pathway
Caption: Potential modulation of plant defense pathways by this compound.
Protocol 3.1: Analysis of Plant Defense Gene Expression by qRT-PCR
Objective: To determine if this compound treatment induces the expression of key plant defense-related genes.
Materials:
-
Plant tissue from the in vivo experiments (Protocol 2.2).
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for reference genes (e.g., Actin) and defense genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA/ET pathway)[7].
Procedure:
-
Collect leaf samples from plants 24 and 48 hours after treatment with this compound (without pathogen inoculation to isolate the compound's effect). Flash-freeze in liquid nitrogen and store at -80°C.
-
Extract total RNA from the samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, SYBR Green master mix, and specific primers.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, normalizing to the reference gene expression.
Data Presentation: Gene Expression Analysis
Table 3: Relative Expression of Defense-Related Genes in A. thaliana after this compound Treatment
| Gene | Treatment Group | Time Point (hours) | Relative Fold Change (vs. Mock) |
|---|---|---|---|
| PR-1 (SA marker) | This compound (100 µg/mL) | 24 | |
| PR-1 (SA marker) | This compound (100 µg/mL) | 48 | |
| PDF1.2 (JA/ET marker) | This compound (100 µg/mL) | 24 |
| PDF1.2 (JA/ET marker) | this compound (100 µg/mL) | 48 | |
These protocols provide a comprehensive starting point for researchers to rigorously evaluate the potential of this compound as a novel agent for plant disease management. The results will help elucidate its spectrum of activity, its efficacy in a plant system, and its mode of action.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Arabidopsis thaliana: A Model Host Plant to Study Plant–Pathogen Interaction Using Rice False Smut Isolates of Ustilaginoidea virens [frontiersin.org]
- 7. Arabidopsis thaliana: A Model Host Plant to Study Plant–Pathogen Interaction Using Rice False Smut Isolates of Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Clavariopsin B solubility in DMSO and other organic solvents
This technical support center provides guidance on the solubility of Clavariopsin B in DMSO and other organic solvents, offering troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound for use in biological assays. Antifungal susceptibility testing has been successfully performed using DMSO to prepare solutions of this compound.
Q2: Is there quantitative data available for the solubility of this compound in DMSO?
A2: Specific quantitative solubility data (e.g., in mg/mL or mM) for this compound in DMSO or other organic solvents has not been formally published. However, based on antifungal activity studies, an estimated minimum solubility can be inferred.
Q3: How can I estimate the minimum solubility of this compound in DMSO?
A3: The minimum inhibitory dose (MID) of this compound in disk diffusion assays has been reported to be in the range of 0.01 to 10 µg per disk.[1][2][3] Standard protocols for this method involve impregnating paper disks with a small volume of the compound solution. By knowing the typical volumes used, we can estimate a minimum concentration that was successfully prepared. For example, if a 10 µg dose was applied to a disk using 10 µL of a DMSO solution, the concentration of that solution would be 1 mg/mL.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume. The concentration of your solution may be too high.
-
Solution: Try adding more DMSO incrementally until the compound dissolves completely.
-
-
Possible Cause 2: Low Temperature. The dissolution of some compounds is an endothermic process and can be aided by a slight increase in temperature.
-
Solution: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
-
Possible Cause 3: Insufficient Mixing. The compound may not have had enough physical agitation to dissolve.
-
Solution: Vortex or sonicate the solution for a short period.
-
Issue 2: The this compound solution appears cloudy or has precipitates after initial dissolution.
-
Possible Cause 1: Supersaturation. The initial dissolution may have created a supersaturated solution that is now precipitating.
-
Solution: Add a small amount of additional DMSO and warm the solution gently while mixing.
-
-
Possible Cause 2: Water Contamination. DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of hydrophobic compounds.
-
Solution: Use anhydrous DMSO and handle it in a dry environment. Ensure all labware is thoroughly dry.
-
Issue 3: I need to use a solvent other than DMSO for my experiment.
-
Possible Cause: DMSO is incompatible with the experimental system.
-
Solution: For cyclic peptides like this compound, other polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be viable alternatives. It is recommended to test the solubility on a small scale first. Due to its peptidic nature, solubility in alcohols like ethanol (B145695) or methanol (B129727) might be limited.
-
Data Presentation
Table 1: Estimated Minimum Solubility of this compound in DMSO
| Parameter | Value | Source / Calculation |
| Minimum Inhibitory Dose (MID) | 0.01 - 10 µ g/disk | [1][2][3] |
| Assumed Solvent Volume per Disk | 10 - 50 µL | [4][5] |
| Estimated Minimum Solubility | ~1 mg/mL | Calculated based on 10 µg in 10 µL |
Note: This is an estimated value based on the highest reported dose used in antifungal disk diffusion assays and typical solvent volumes for such tests. The actual maximum solubility may be higher.
Experimental Protocols
Disk Diffusion Antifungal Susceptibility Testing
This protocol is a generalized procedure based on standard methods and the available information on this compound testing.
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a specific volume of anhydrous DMSO to achieve the desired highest concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain the desired range of concentrations for testing.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of the fungal spores or yeast cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate (supplemented as needed for the specific fungus) to ensure even distribution of the inoculum.
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the growth of the fungal strain for a specified period (e.g., 24-48 hours).
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) for each disk. The Minimum Inhibitory Dose (MID) is the lowest amount of this compound that produces a distinct zone of inhibition.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4168206A - Impregnated disk method for testing antifungal susceptibility - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Aqueous Solubility of Clavariopsin B
Welcome to the technical support center for Clavariopsin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this promising antifungal cyclic depsipeptide. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic depsipeptide with demonstrated antifungal properties.[1][2][3] Like many cyclic peptides, especially those with a high proportion of hydrophobic amino acid residues, this compound is poorly soluble in aqueous solutions. This low solubility can be a significant hurdle in experimental setups, particularly for in vitro and in vivo assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What is the general approach for dissolving this compound for experimental use?
The most common and practical approach for dissolving hydrophobic peptides like this compound is to first create a concentrated stock solution in a small volume of an organic solvent.[4][5] This stock solution is then slowly diluted into the desired aqueous buffer to the final working concentration.[4] This method helps to prevent the peptide from precipitating out of the aqueous solution.[4]
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for dissolving hydrophobic peptides and has been used for dissolving Clavariopsin C-I, a family of compounds that includes this compound, for antifungal assays.[4][6][7] Other suitable organic solvents include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[4]
Q4: Are there any precautions to consider when using DMSO?
Yes, there are a few important considerations when using DMSO:
-
Cytotoxicity: For cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[8]
-
Oxidation: DMSO can potentially oxidize peptides containing cysteine (Cys) or methionine (Met) residues.[4] While the structure of this compound does not contain these residues, it is a good practice to be aware of this potential issue with other peptides.
-
Freezing: DMSO-containing solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the initial organic solvent. | Insufficient solvent volume or inadequate mixing. | - Add a minimal amount of the organic solvent (e.g., DMSO) to fully cover the powder. - Gently vortex or sonicate the vial for a few minutes to aid dissolution. |
| The solution appears cloudy or contains visible particles after adding the organic solvent. | The peptide has not fully dissolved and is suspended. | - Sonicate the solution in a water bath for 5-10 minutes. Be careful to avoid excessive heating. - If still not dissolved, consider trying a different organic solvent like DMF or ACN.[4] |
| This compound precipitates out of solution immediately upon dilution into the aqueous buffer. | The peptide's solubility limit in the final aqueous solution has been exceeded. This can be due to too rapid dilution or too high of a final concentration. | - Slow down the dilution: Add the organic stock solution dropwise into the aqueous buffer while gently stirring.[4] - Lower the final concentration: Try diluting to a lower final concentration of this compound. - Increase the organic co-solvent percentage: If your experimental system allows, slightly increasing the final percentage of the organic solvent in the aqueous buffer can help maintain solubility. However, be mindful of the tolerance of your assay to the organic solvent. |
| The solution is initially clear but becomes cloudy over time. | The peptide is slowly precipitating out of solution, indicating instability at that concentration and temperature. | - Prepare fresh solutions before each experiment. - Store the final diluted solution at the appropriate temperature for your experiment and use it promptly. - Consider the pH of your aqueous buffer, as peptide solubility can be pH-dependent. |
| I am concerned about the effect of the organic solvent on my biological assay. | Organic solvents like DMSO can have an impact on cells and proteins at higher concentrations. | - Minimize the final solvent concentration: Aim for a final DMSO concentration of less than 0.5% in cell-based assays.[8] - Include a vehicle control: Always include a control group in your experiment that contains the same final concentration of the organic solvent without the peptide to account for any solvent-specific effects. |
Physicochemical Properties of Clavariopsin A (as an estimate for this compound)
| Property | Value | Source |
| Molecular Weight | 1154.4 g/mol | PubChem[9] |
| Molecular Formula | C59H95N9O14 | PubChem[9] |
| XLogP3-AA | 6.4 | PubChem[9] |
| Hydrogen Bond Donor Count | 7 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 17 | PubChem[9] |
Note: These are computed properties and should be used as a general guide.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a minimal volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Vortex the vial for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
This protocol outlines the procedure for diluting the DMSO stock solution to the final working concentration in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (ideally <0.5% for cell-based assays).
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared solution immediately for your experiments.
Visualizing the Workflow
The following diagram illustrates the general workflow for solubilizing this compound.
Caption: General workflow for preparing this compound solutions.
Advanced Solubilization Strategies (For Consideration)
While the use of organic co-solvents is the most direct approach, other advanced formulation strategies can be explored, especially for in vivo applications or when organic solvents are not desirable. These methods have been successfully applied to other hydrophobic peptides but have not yet been specifically reported for this compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: Incorporating this compound into liposomes, micelles, or nanoemulsions can improve its solubility and delivery.
-
Polymeric Micelles and Nanoparticles: Encapsulating the peptide within polymeric carriers can enhance solubility and provide controlled release.
The following diagram illustrates the conceptual relationship of these advanced strategies.
Caption: Conceptual overview of advanced solubilization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. biocat.com [biocat.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Clavariopsin A | C59H95N9O14 | CID 485234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clavariopsin B Concentration for Antifungal Assays
Welcome to the technical support center for optimizing the use of Clavariopsin B in antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a preliminary antifungal assay?
A1: For a preliminary screening, it is advisable to test a broad concentration range of this compound to determine its approximate minimum inhibitory concentration (MIC). Based on existing data for clavariopsins, a starting range of 0.1 µg/mL to 100 µg/mL is recommended.[1] Subsequent experiments can then focus on a narrower range of concentrations around the initial estimated MIC.
Q2: Which solvent should be used to dissolve and dilute this compound?
A2: this compound, as a cyclic depsipeptide, is expected to have hydrophobic properties. Therefore, it is recommended to dissolve the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2][3] For the assay, this stock solution should be serially diluted in the chosen culture medium (e.g., RPMI 1640). It is critical to ensure that the final concentration of DMSO in the assay wells is non-inhibitory to the fungal growth, typically at or below 1%.
Q3: What are the standard recommended methods for determining the antifungal activity of this compound?
A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are widely accepted for antifungal susceptibility testing.[4][5] These methods offer reproducibility and allow for comparison of results across different laboratories. The broth microdilution method will yield a minimum inhibitory concentration (MIC) value.
Q4: How can I be sure that my results are reproducible?
A4: To ensure reproducibility, it is crucial to standardize all experimental parameters. This includes using a consistent and standardized inoculum size, carefully controlling incubation time and temperature, and using a defined culture medium like RPMI 1640.[5] Including positive and negative controls in each assay is also essential for validating the results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at any tested concentration of this compound. | 1. The tested concentration range is too low. 2. This compound is not soluble or has precipitated in the test medium. 3. The compound is unstable under the assay conditions. 4. The fungal strain is resistant to this compound. | 1. Test a higher range of concentrations. 2. Visually inspect the wells for any precipitation. Ensure the stock solution is fully dissolved before dilution. Confirm that the final DMSO concentration is not causing precipitation. 3. Assess the stability of this compound in the assay medium over the incubation period. 4. Include a known susceptible fungal strain as a positive control. |
| High variability in MIC values between replicate experiments. | 1. Inconsistent inoculum preparation. 2. Pipetting errors during serial dilutions. 3. Subjective interpretation of the endpoint. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure accurate and consistent pipetting techniques. 3. Use a spectrophotometer to read the optical density and establish a clear cutoff for growth inhibition (e.g., ≥50% reduction in growth compared to the control). |
| Precipitation of this compound in the assay plate. | 1. The solubility limit of this compound in the assay medium has been exceeded. 2. Interaction with components of the culture medium. | 1. Lower the highest concentration of this compound tested. 2. If the issue persists, consider using a different solvent system or a solubilizing agent, ensuring it does not affect fungal growth. |
Quantitative Data Summary
The following tables provide a template for organizing and presenting quantitative data from antifungal assays with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | Data to be filled | Data to be filled | Data to be filled |
| Aspergillus fumigatus | Data to be filled | Data to be filled | Data to be filled |
| Cryptococcus neoformans | Data to be filled | Data to be filled | Data to be filled |
| Candida glabrata | Data to be filled | Data to be filled | Data to be filled |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Effect of Different Solvents on the Apparent MIC of this compound against Candida albicans.
| Solvent (Final Concentration) | Apparent MIC (µg/mL) | Observations |
| DMSO (1%) | Data to be filled | No visible precipitation |
| DMSO (0.5%) | Data to be filled | No visible precipitation |
| Ethanol (1%) | Data to be filled | Note any precipitation |
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining the MIC of this compound
This protocol is adapted from the CLSI M27-A3 guidelines.[4]
1. Preparation of this compound Stock and Working Solutions:
- Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.
- Prepare a working solution by diluting the stock solution in RPMI 1640 medium to twice the highest desired final concentration.
2. Inoculum Preparation:
- Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
- Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
3. Microplate Preparation and Serial Dilution:
- Dispense 100 µL of RPMI 1640 into wells 2-12 of a 96-well microtiter plate.
- Add 200 µL of the this compound working solution to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
- Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
4. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to wells 1-11.
- The final volume in each well will be 200 µL.
- Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
References
- 1. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clavariopsin B Hyphal Swelling Visualization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the protocol for visualizing hyphal swelling induced by Clavariopsin B in the fungus Aspergillus niger.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a cyclic depsipeptide, a type of antibiotic, that has demonstrated antifungal properties. It is of interest to researchers for its potential as a novel antifungal agent. One of its notable effects on certain fungi, such as Aspergillus niger, is the induction of hyphal swelling, a morphological change that indicates disruption of normal fungal growth.
Q2: What is the optimal concentration of this compound to induce hyphal swelling?
A2: The minimum effective dose to induce hyphal swelling in A. niger has been reported to be in the range of 0.3-3 µ g/disk [1][2][3][4]. The optimal concentration for your specific experimental conditions may require some empirical testing.
Q3: How long does it take to observe hyphal swelling after treatment with this compound?
A3: Hyphal swelling in A. niger has been observed as early as 16 hours after treatment with a related compound, clavariopsin H.[4] It is recommended to perform a time-course experiment (e.g., 8, 16, 24 hours) to determine the optimal incubation time for your experimental setup.
Q4: What microscopy technique is best for visualizing hyphal swelling?
A4: Phase-contrast microscopy is a suitable and commonly used technique for observing hyphal morphology, including swelling.[4] Fluorescence microscopy can also be employed, especially when using fluorescent dyes that stain the fungal cell wall, such as Calcofluor White, to enhance visualization of the swollen structures.
Q5: Can hyphal swelling be quantified?
A5: Yes, hyphal swelling can be quantified by measuring the diameter of the hyphae at multiple points along their length using image analysis software (e.g., ImageJ). The average hyphal diameter of treated samples can then be compared to that of untreated controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable hyphal swelling | 1. This compound concentration is too low.2. Incubation time is too short.3. The fungal strain is not sensitive.4. This compound has degraded. | 1. Increase the concentration of this compound within the reported effective range (0.3-3 µ g/disk ).2. Increase the incubation time (e.g., check at 16, 24, and 48 hours).3. Ensure you are using a sensitive strain of Aspergillus niger. If possible, test a reference strain known to be susceptible.4. Use a fresh stock of this compound. Store it according to the manufacturer's instructions. |
| Inconsistent hyphal swelling | 1. Uneven distribution of this compound.2. Variability in fungal growth across the culture.3. Inconsistent incubation conditions. | 1. Ensure thorough mixing of this compound in the culture medium.2. Start with a standardized spore suspension to ensure uniform inoculation density.3. Maintain consistent temperature and humidity during incubation. |
| Difficulty visualizing hyphae | 1. Poor contrast with bright-field microscopy.2. Low density of hyphae.3. Incorrect microscope settings. | 1. Use phase-contrast or differential interference contrast (DIC) microscopy to enhance contrast.2. Stain the hyphae with a fungal-specific stain like Lactophenol Cotton Blue or a fluorescent dye like Calcofluor White.3. Optimize microscope settings (e.g., condenser, aperture) for better resolution and contrast. |
| Presence of artifacts resembling hyphae | 1. Contamination of the culture.2. Debris or precipitates in the mounting medium.3. Scratches on the microscope slide or coverslip. | 1. Use sterile techniques throughout the experimental process to avoid bacterial or other fungal contamination.2. Filter the mounting medium before use.3. Use clean, high-quality microscope slides and coverslips. |
| Hyphal lysis instead of swelling | 1. This compound concentration is too high.2. The fungal cells are overly stressed. | 1. Perform a dose-response experiment to find a concentration that induces swelling without causing widespread lysis.2. Ensure optimal growth conditions (medium, temperature) for the fungus before and during the experiment. |
Quantitative Data Summary
The following table summarizes the reported effective concentrations of clavariopsins for inducing hyphal swelling in Aspergillus niger.
| Compound | Fungus | Minimum Effective Dose (µ g/disk ) | Reference |
| This compound | Aspergillus niger | 0.3 - 3 | [1][2][3] |
| Clavariopsin H | Aspergillus niger | 0.3 | [4] |
Experimental Protocols
Protocol 1: Induction of Hyphal Swelling in Aspergillus niger
-
Preparation of Fungal Culture:
-
Inoculate Aspergillus niger spores onto Potato Dextrose Agar (PDA) and incubate at 28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 24-well microplate, add 990 µL of Potato Dextrose Broth (PDB) to each well.
-
Add 10 µL of the A. niger spore suspension to each well.
-
Add the desired concentration of this compound to the treatment wells. For the control wells, add the same volume of the solvent used to dissolve this compound.
-
Incubate the microplate at 28°C for 16-24 hours.
-
Protocol 2: Visualization of Hyphal Swelling using Phase-Contrast Microscopy
-
Slide Preparation:
-
After the incubation period, carefully aspirate the medium from a well.
-
Gently add 1 mL of phosphate-buffered saline (PBS) to wash the hyphae. Repeat the wash step twice.
-
Using a sterile pipette tip, carefully transfer a small amount of the hyphal mat to a clean microscope slide.
-
Add a drop of mounting medium (e.g., Lactophenol Cotton Blue or PBS).
-
Gently place a coverslip over the specimen, avoiding air bubbles.
-
-
Microscopic Observation:
-
Observe the slide under a phase-contrast microscope at 400x magnification.
-
Capture images of both the treated and control hyphae.
-
Measure the diameter of at least 50 hyphae per condition using image analysis software.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Action
Caption: Proposed mechanism of this compound-induced hyphal swelling.
Experimental Workflow for Hyphal Swelling Visualization
Caption: Step-by-step workflow for visualizing hyphal swelling.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues.
References
Potential for Clavariopsin B degradation during in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for Clavariopsin B degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known in vitro activity?
This compound is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] It is composed of nine amino acids and one α-hydroxy acid. Its primary known in vitro activity is as an antifungal agent against various fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] Studies have also shown that this compound and its analogs exhibit potent antifungal activity against several plant pathogenic fungi and do not show cytotoxicity towards the HeLa-S3 cancer cell line.
Q2: What are the general concerns regarding the stability of this compound in in vitro experiments?
As a cyclic depsipeptide, this compound contains both amide and ester bonds. The ester bond, in particular, can be susceptible to hydrolysis under certain conditions. General concerns for peptide and depsipeptide stability in vitro include degradation due to pH, temperature, light exposure, enzymatic activity in complex media, and repeated freeze-thaw cycles. While specific stability data for this compound is limited, general principles of peptide and depsipeptide chemistry suggest that these factors can influence its integrity and, consequently, its biological activity.
Q3: How should I prepare and store stock solutions of this compound?
To minimize degradation, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[2][3] For preparing stock solutions, use a high-quality, sterile solvent in which the compound is readily soluble (e.g., DMSO, methanol). It is advisable to prepare concentrated stock solutions and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: What in vitro conditions might lead to the degradation of this compound?
Several factors can contribute to the degradation of cyclic depsipeptides like this compound in vitro:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. One study on the cyclic depsipeptide Kahalalide F showed hydrolysis of its lactone product at pH 7 and 11.[4]
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Enzymes: Complex biological media, such as those containing serum, may contain esterases or proteases that could potentially degrade this compound.[5]
-
Light: While not specifically documented for this compound, some complex organic molecules are sensitive to light, which can catalyze oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, potentially due to its degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Troubleshooting Steps |
| Loss of Antifungal Activity or Inconsistent MIC Values | Degradation of this compound in the assay medium over the incubation period. | 1. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Control for Incubation Time: If long incubation times are necessary, consider adding the compound at later time points or replenishing it during the experiment. 3. Use Buffered Media: Ensure the pH of the culture medium is stable and within a neutral range (pH 6-8) to minimize hydrolysis. 4. Minimize Serum Content: If possible, reduce the concentration of serum in the culture medium or use a serum-free medium to decrease potential enzymatic degradation. |
| Precipitation of the Compound in Aqueous Media | Poor solubility or aggregation, which can be exacerbated by degradation products. | 1. Optimize Solubilization: Ensure the initial stock solution is fully dissolved before further dilution. 2. Check Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium low (typically <0.5%) to prevent precipitation and solvent-induced artifacts. 3. Sonication: Briefly sonicate the stock solution to aid in dissolution. |
| Variability Between Experimental Replicates | Inconsistent handling, storage, or degradation of the compound across different wells or plates. | 1. Standardize Handling Procedures: Ensure uniform handling of all samples, including consistent timing of compound addition and incubation. 2. Aliquot Stock Solutions: Use single-use aliquots of the stock solution to avoid variability from multiple freeze-thaw cycles. 3. Protect from Light: Store stock solutions and conduct experiments in a manner that minimizes exposure to direct light. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in a minimal amount of a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Medium Preparation: Prepare the appropriate fungal culture medium (e.g., RPMI-1640) and buffer it to a stable pH (e.g., with MOPS).
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).
-
Serial Dilution: Thaw a single aliquot of the this compound stock solution. Perform serial dilutions of the stock solution in the assay medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (fungi in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the fungal species being tested for a specified period (e.g., 24-48 hours).
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other cyclic antifungal peptides suggests potential interactions with key fungal signaling pathways and cellular components.
Caption: Potential mechanisms of antifungal action for this compound.
The diagram above illustrates two potential mechanisms by which this compound may exert its antifungal effects, based on the known actions of other antifungal peptides. One pathway involves binding to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately cell death. Another potential mechanism is the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for cell wall synthesis, which would lead to cell wall damage and lysis.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental artifacts in Clavariopsin B research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges encountered in Clavariopsin B research. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues that may arise during the experimental workflow with this compound.
Issue 1: Inconsistent or No Antifungal Activity Observed
-
Question: We are not observing the expected antifungal activity of this compound against our fungal strains. What could be the reason?
-
Answer: Several factors could contribute to a lack of antifungal activity. Please consider the following troubleshooting steps:
-
Solubility and Stability: this compound, like many cyclic depsipeptides, may have limited solubility in aqueous media. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your culture medium. It is also crucial to consider the stability of this compound under your experimental conditions (pH, temperature), as degradation can lead to loss of activity.
-
Fungal Strain Variability: Susceptibility to antifungal agents can vary between different fungal species and even between strains of the same species. Verify the susceptibility of your specific fungal strain to this compound. It is advisable to include a reference strain with known susceptibility as a positive control.
-
Assay Conditions: The observed antifungal activity can be influenced by the assay methodology. Factors such as the inoculum size, incubation time, and the type of culture medium can impact the outcome. Refer to established protocols for antifungal susceptibility testing of cyclic depsipeptides for guidance.
-
Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines
-
Question: We are observing cytotoxicity in our mammalian cell line experiments with this compound, which contradicts published data suggesting no cytotoxicity against HeLa-S3 cells. What could be the cause?
-
Answer: This is a critical observation that requires careful investigation. While published studies have shown no cytotoxicity of Clavariopsins towards the HeLa-S3 cancer cell line, several factors could lead to different results[1][2][3][4]:
-
Compound Purity: The purity of the this compound sample is paramount. Impurities from the isolation and purification process could be responsible for the observed cytotoxicity. We recommend verifying the purity of your compound using analytical techniques such as HPLC-MS.
-
Cell Line Specificity: Cytotoxic responses can be highly cell line-dependent. While HeLa-S3 cells were reported to be insensitive, other cell lines might exhibit sensitivity to this compound or its potential off-target effects.
-
Assay Interference: Natural products can sometimes interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT, AlamarBlue). This can lead to false-positive results. To rule out assay artifacts, it is advisable to perform control experiments, such as incubating this compound with the assay reagents in the absence of cells, to check for any direct chemical reactions.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to the cells. High concentrations of DMSO can induce cytotoxicity. It is recommended to keep the final DMSO concentration below 0.1%[5][6].
-
Issue 3: Poor Solubility and Precipitation in Aqueous Media
-
Question: Our this compound sample is precipitating when we dilute it from a DMSO stock into our aqueous cell culture medium or buffer. How can we improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge with cyclic depsipeptides. Here are some strategies to address this:
-
Optimize Solvent Concentration: While it's crucial to keep the final DMSO concentration low to avoid toxicity, a certain minimal concentration might be necessary to maintain solubility. You may need to perform a dose-response curve for DMSO on your specific cell line to determine the highest tolerable concentration.
-
Use of Pluronic F-68: The addition of a small amount of Pluronic F-68, a non-ionic surfactant, to the culture medium can sometimes help to improve the solubility and prevent the aggregation of hydrophobic compounds.
-
Sonication: Brief sonication of the solution after dilution can help to disperse small aggregates and improve solubility. However, care should be taken to avoid excessive heating, which could degrade the compound.
-
Data Presentation
Table 1: Antifungal Activity of this compound and Related Compounds
| Fungal Species | This compound (MIC, µg/mL) | Clavariopsin A (MIC, µg/mL) |
| Aspergillus fumigatus | Reported Activity[7] | Reported Activity[7] |
| Aspergillus niger | Reported Activity[7] | Reported Activity[7] |
| Candida albicans | Reported Activity[7] | Reported Activity[7] |
Note: Specific MIC (Minimum Inhibitory Concentration) values were not provided in the searched literature, but antifungal activity was confirmed.
Table 2: Cytotoxicity of Clavariopsin Congeners
| Compound | Cell Line | Cytotoxicity |
| Clavariopsins A-I | HeLa-S3 | No cytotoxicity observed[1][2][3][4] |
Experimental Protocols
1. General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a general guideline and should be adapted based on the specific fungal strain and experimental requirements. Refer to the Clinical and Laboratory Standards Institute (CLSI) guidelines for detailed procedures[8].
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized density using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at the optimal temperature for the specific fungal strain for a defined period (e.g., 24-48 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.
-
2. General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline. Specific parameters such as cell seeding density and incubation times should be optimized for the cell line being used.
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Diagram 1: General Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
Technical Support Center: Enhancing Clavariopsin B Yield from Clavariopsis aquatica Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the production of Clavariopsin B from Clavariopsis aquatica cultures. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during fermentation, extraction, and quantification of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is Clavariopsis aquatica and why is it a source of this compound?
Clavariopsis aquatica is an aquatic hyphomycete, a type of fungus that plays a crucial role in the decomposition of organic matter in freshwater ecosystems. It is a known producer of a variety of bioactive secondary metabolites, including the clavariopsin family of cyclic depsipeptides.[1][2][3] this compound, in particular, has garnered interest for its potential therapeutic applications.
Q2: What are the general culture conditions for growing Clavariopsis aquatica for this compound production?
While optimal conditions can vary, a general starting point for the cultivation of Clavariopsis aquatica involves a liquid fermentation medium. Incubation is typically carried out at a controlled temperature, often around 25°C, for a period of several days to weeks to allow for sufficient biomass growth and secondary metabolite production.[1]
Q3: How can I confirm that my Clavariopsis aquatica culture is producing this compound?
Confirmation of this compound production requires extraction of the fungal culture followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS). Comparison of the retention time and mass-to-charge ratio of a peak in your sample with a purified this compound standard will confirm its presence.
Q4: What are the key factors that influence the yield of this compound?
The production of fungal secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Key parameters that significantly impact yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[4][5][6][7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that may lead to low or no yield of this compound.
Issue 1: Low or No Biomass Growth
A healthy culture with adequate biomass is a prerequisite for secondary metabolite production. If you are observing poor growth of Clavariopsis aquatica, consider the following:
| Possible Cause | Troubleshooting Steps |
| Contamination | Microscopically examine the culture for the presence of bacteria or other fungi. If contaminated, discard the culture and restart with a fresh, pure inoculum. Ensure sterile techniques are strictly followed during all handling procedures. |
| Inappropriate Culture Medium | Review the composition of your medium. Ensure all essential nutrients, including a suitable carbon source, nitrogen source, and trace elements, are present in appropriate concentrations. |
| Suboptimal pH | Measure the initial pH of your culture medium. The optimal pH for the growth of many fungi is in the slightly acidic to neutral range. Adjust the pH if necessary. |
| Incorrect Incubation Temperature | Verify the incubator temperature. Deviations from the optimal growth temperature can significantly hinder fungal growth. |
Issue 2: Good Biomass Growth but Low this compound Yield
It is not uncommon to have a healthy-looking culture that produces low levels of the desired secondary metabolite. This often indicates that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (this compound production).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Nutrient Composition | The type and concentration of carbon and nitrogen sources can dramatically influence secondary metabolite production.[4][8][9] Experiment with different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate). A higher carbon-to-nitrogen ratio often favors secondary metabolite production. |
| Incorrect Fermentation pH | While the fungus may grow across a range of pH values, the optimal pH for this compound production might be narrower. Monitor the pH throughout the fermentation and consider using a buffered medium or implementing pH control. |
| Inadequate Aeration and Agitation | Oxygen availability is critical for the biosynthesis of many secondary metabolites.[5][6][7][10] Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia. |
| Incorrect Fermentation Time | Secondary metabolites are often produced during the stationary phase of fungal growth. Harvest the culture at different time points to determine the optimal production window for this compound. |
| Suboptimal Incubation Temperature | The optimal temperature for growth may not be the same as for secondary metabolite production.[11] Experiment with a range of incubation temperatures to identify the optimum for this compound yield. |
The following table illustrates how quantitative data from optimization experiments could be presented. Note: These are hypothetical values for illustrative purposes.
| Parameter | Condition A | Condition B | Condition C | This compound Yield (mg/L) |
| Carbon Source | Glucose (20 g/L) | Fructose (20 g/L) | Sucrose (20 g/L) | 15.2 |
| Nitrogen Source | Peptone (5 g/L) | Yeast Extract (5 g/L) | (NH₄)₂SO₄ (5 g/L) | 22.5 |
| Temperature | 22°C | 25°C | 28°C | 28.1 |
| pH | 5.5 | 6.0 | 6.5 | 35.7 |
| Agitation (rpm) | 100 | 150 | 200 | 42.3 |
| Aeration (vvm) | 0.5 | 1.0 | 1.5 | 48.9 |
Experimental Protocols
Protocol 1: Cultivation of Clavariopsis aquatica
This protocol provides a general procedure for the liquid fermentation of Clavariopsis aquatica.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature Clavariopsis aquatica culture from an agar (B569324) plate to a flask containing a seed culture medium.
-
Incubate the seed culture on a rotary shaker at the appropriate temperature and agitation speed for 3-5 days.
-
-
Production Culture:
-
Inoculate the production medium with a defined volume of the seed culture.
-
Incubate the production culture in a fermenter or shake flask under optimized conditions (temperature, pH, agitation, aeration).
-
-
Monitoring:
-
Periodically and aseptically withdraw samples to monitor biomass growth (e.g., by measuring dry cell weight) and this compound production.
-
Protocol 2: Extraction of this compound
This protocol outlines a general procedure for extracting this compound from the fermentation broth.
-
Separation of Biomass:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
-
Liquid-Liquid Extraction:
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Repeat the extraction process multiple times to ensure complete recovery of this compound.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
-
Protocol 3: Quantification of this compound by HPLC-UV
This protocol describes a general method for quantifying this compound using HPLC with UV detection.
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a purified this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Conceptual signaling pathway for secondary metabolite production.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 6. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aeration, agitation and pH on the production of mycelial biomass and exopolysaccharide from the filamentous fungus Ganoderma lucidum [scielo.org.co]
- 8. ijcmas.com [ijcmas.com]
- 9. ag2.kku.ac.th [ag2.kku.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. pjmhsonline.com [pjmhsonline.com]
Best practices for storing and handling Clavariopsin B
Technical Support Center: Clavariopsin B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of this compound, along with troubleshooting guidance for common experimental issues.
Disclaimer: this compound is a specialized cyclic depsipeptide antibiotic. Specific handling and stability data are limited. The following recommendations are based on best practices for handling similar peptide compounds and potent antifungal agents. Users are strongly advised to perform their own validation experiments for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, as lyophilized peptides can be hygroscopic.[2]
Q2: How should I reconstitute this compound?
It is recommended to first dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[3] Once fully dissolved, further dilutions can be made with an appropriate aqueous buffer or cell culture medium. To prevent foaming or degradation, gently swirl the vial to dissolve the powder and avoid vigorous shaking.[2][4]
Q3: What is the recommended storage condition for reconstituted this compound?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] These aliquots should be stored at -80°C for long-term storage. For short-term use, a refrigerated temperature of 2-8°C may be suitable, but stability under these conditions should be validated.[4]
Q4: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable indicator of degradation is a loss of biological activity in your experiments. Chemical degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) by observing the appearance of new peaks or a decrease in the area of the parent peak.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
As this compound is a potent antifungal agent, appropriate PPE should be worn to avoid exposure. This includes, but is not limited to, a lab coat, safety goggles with side shields, and disposable nitrile gloves.[5][6] When handling the dry powder, which can form dust, it is advisable to work in a chemical fume hood and wear a face mask.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound | The compound may have low solubility in the chosen solvent. | Try a different organic solvent for initial reconstitution (e.g., DMSO, DMF). Sonication may also aid in dissolution.[3] For aqueous dilutions, ensure the pH of the buffer is compatible with the compound's stability. |
| Loss of antifungal activity | The compound may have degraded due to improper storage or handling. | Ensure proper storage conditions (-80°C for solutions). Avoid multiple freeze-thaw cycles by using aliquots.[4] Prepare fresh solutions for critical experiments. |
| The compound may have precipitated out of solution. | Visually inspect the solution for any precipitates. If precipitation is observed, try re-dissolving with gentle warming or sonication. Consider using a different buffer system or a lower final concentration. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Ensure the lyophilized powder was fully dissolved during reconstitution. Use calibrated pipettes for accurate dilutions. |
| Variability in experimental conditions. | Maintain consistent experimental parameters such as cell density, incubation time, and temperature. |
Quantitative Data Summary
| Solvent Type | General Solubility of Cyclic Peptides | Recommended Solvents for this compound |
| Aqueous Buffers | Generally poor, especially for hydrophobic peptides. | Recommended for final dilutions after initial reconstitution in an organic solvent. |
| Organic Solvents | Good solubility in polar aprotic solvents. | DMSO, DMF, Ethanol, Acetonitrile.[3] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[2][8] This prevents moisture from condensing inside the vial, which can affect the stability of the compound.
-
Prepare a Sterile Workspace: Work in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.[9]
-
Add Solvent: Using a sterile, calibrated pipette, add a precise volume of a recommended organic solvent (e.g., DMSO) to the vial. The volume should be calculated to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Gently swirl the vial until the lyophilized powder is completely dissolved.[4] Avoid vigorous shaking or vortexing.[4][8] The solution should be clear and free of visible particles.[4]
-
Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store Properly: Store the aliquots at -80°C for long-term storage. Clearly label each aliquot with the compound name, concentration, and date of preparation.
Visualizations
Caption: Workflow for troubleshooting loss of this compound antifungal activity.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. primepeptides.co [primepeptides.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oar.icrisat.org [oar.icrisat.org]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. jpt.com [jpt.com]
Validation & Comparative
Clavariopsin B: Unveiling its Potential Against Echinocandin-Resistant Fungal Pathogens Remains a Scientific Frontier
Despite the urgent need for novel antifungal agents to combat the rise of drug-resistant fungal infections, comprehensive data on the efficacy of the cyclic depsipeptide Clavariopsin B against echinocandin-resistant strains is currently not available in the public domain. While initial studies have highlighted its general antifungal properties, a head-to-head comparison with existing treatments for resistant pathogens has yet to be documented, leaving a critical knowledge gap for researchers, scientists, and drug development professionals.
Echinocandins are a frontline therapy for invasive fungal infections, but their effectiveness is increasingly compromised by the emergence of resistant strains, primarily through mutations in the FKS genes that encode the target enzyme, β-(1,3)-D-glucan synthase. The development of new compounds with activity against these resistant organisms is a paramount challenge in infectious disease research.
This compound, a natural product isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated in vitro activity against several fungal species, including Candida albicans and Aspergillus fumigatus.[1] However, the existing body of scientific literature does not contain specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound tested against fungal isolates with confirmed echinocandin resistance mechanisms.
The Missing Data: A Call for Further Research
A thorough review of published studies reveals a lack of experimental data addressing the following key areas:
-
Activity against Echinocandin-Resistant Strains: There are no published reports detailing the MICs of this compound against a panel of echinocandin-resistant fungal isolates, including those with characterized FKS mutations. Such data is fundamental to understanding its potential role in treating these challenging infections.
-
Comparative Efficacy: Without comparative studies, it is impossible to objectively assess the performance of this compound relative to current antifungal agents used for resistant infections, such as amphotericin B or newer antifungal classes.
-
Synergy Studies: The potential for this compound to be used in combination with echinocandins or other antifungals to overcome resistance has not been explored. Combination therapy is a crucial strategy for managing drug-resistant infections.
-
Mechanism of Action: The precise molecular target and mechanism of antifungal action for this compound have not been fully elucidated. Understanding its mechanism is vital to predict its effectiveness against strains with known resistance pathways and to anticipate potential cross-resistance.
The Path Forward: Essential Experimental Protocols
To address these critical unknowns, a series of well-defined experiments are required. The following protocols outline the standard methodologies that would be necessary to evaluate the potential of this compound against echinocandin-resistant fungi.
Experimental Workflow: Evaluating Novel Antifungal Candidates
Caption: A generalized workflow for the preclinical evaluation of a novel antifungal agent against resistant fungal strains.
Detailed Methodologies
1. Antifungal Susceptibility Testing (AST)
-
Objective: To determine the in vitro activity of this compound against a panel of echinocandin-susceptible and -resistant fungal strains.
-
Methodology: Broth microdilution assays should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Strains: A clinically relevant panel of Candida and Aspergillus species, including well-characterized echinocandin-resistant isolates with known FKS1 and/or FKS2 hot-spot mutations, should be used.
-
Procedure: Serial twofold dilutions of this compound would be prepared in 96-well microtiter plates. Standardized fungal inocula would be added to each well. Plates would be incubated at 35°C for 24-48 hours.
-
Endpoint: The MIC would be defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. For echinocandins against Aspergillus, the Minimum Effective Concentration (MEC) would be determined.
-
2. Checkerboard Synergy Assay
-
Objective: To assess the in vitro interaction between this compound and an echinocandin (e.g., caspofungin or micafungin) against resistant strains.
-
Methodology:
-
Procedure: A two-dimensional checkerboard array of drug concentrations would be prepared in 96-well microtiter plates, with this compound diluted along the x-axis and the echinocandin along the y-axis.
-
Analysis: The Fractional Inhibitory Concentration Index (FICI) would be calculated to determine the nature of the interaction:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
3. Echinocandin Resistance Signaling Pathway
The primary mechanism of echinocandin resistance involves alterations in the target enzyme, β-(1,3)-D-glucan synthase. A simplified representation of this pathway and the point of resistance is depicted below.
References
Unraveling the Antifungal Potential of Clavariopsin B and its Congeners: A Comparative Analysis
A deep dive into the structure-activity relationships of the Clavariopsin family of cyclic depsipeptides reveals key structural determinants for their potent antifungal activity. This guide provides a comparative analysis of Clavariopsin B and its naturally occurring analogs, summarizing their biological activity and the experimental methods used for their evaluation. While comprehensive synthetic structure-activity relationship (SAR) studies are currently limited in the public domain, this guide offers insights based on the existing data for its natural congeners.
Clavariopsins are a class of cyclic depsipeptide antibiotics produced by the aquatic hyphomycete Clavariopsis aquatica.[1][2] These molecules have garnered significant interest due to their notable in vitro antifungal activity against a range of pathogenic fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][2] The family of clavariopsins includes several members, such as Clavariopsin A, B, and C through I, which share a common cyclic depsipeptide core but differ in their amino acid composition.[3][4][5]
Comparative Antifungal Activity of this compound and its Analogs
The antifungal efficacy of this compound and its analogs has been primarily evaluated against various plant pathogenic fungi. The data, presented as Minimum Inhibitory Dose (MID) in μ g/disk , highlights the potent and broad-spectrum activity of these compounds. The table below summarizes the available quantitative data, offering a side-by-side comparison of their antifungal potency.
| Compound | Botrytis cinerea | Magnaporthe oryzae | Colletotrichum orbiculare | Fusarium oxysporum | Alternaria alternata | Aspergillus niger |
| This compound | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin A | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin C | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin D | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin E | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin F | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin G | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin H | 1 | 0.1 | 1 | 3 | 1 | 3 |
| Clavariopsin I | 1 | 0.1 | 1 | 3 | 1 | 3 |
Data sourced from a study by Soe et al., 2019.[3][5] The values represent the Minimum Inhibitory Dose (MID) in μ g/disk .
Interestingly, the majority of the tested clavariopsins exhibited potent and comparable antifungal activity against the selected plant pathogenic fungi.[3][5] This suggests that the core cyclic depsipeptide structure is crucial for their biological function. The subtle variations in the amino acid residues among the analogs (A, C-I) do not appear to significantly impact their potency against this panel of fungi. It is important to note that while these compounds show potent antifungal activity, they have been reported to exhibit no cytotoxicity toward the HeLa-S3 cancer cell line, suggesting a degree of selectivity for fungal cells.[3][5]
Experimental Protocols
The evaluation of the antifungal activity of this compound and its analogs was conducted using a standardized disk diffusion assay. The following is a detailed protocol based on established methodologies for antifungal susceptibility testing.[1][3][6][7]
Antifungal Disk Diffusion Assay
1. Inoculum Preparation:
-
Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures.
-
A sterile suspension of fungal spores or mycelial fragments is prepared in sterile saline (0.85%) or another suitable buffer.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard to ensure a standardized inoculum density.[1]
2. Inoculation of Agar (B569324) Plates:
-
Sterile Mueller-Hinton agar plates, supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeast growth, are used.[6]
-
A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing the swab against the inner wall of the tube.
-
The surface of the agar plate is evenly streaked with the swab in three directions to ensure confluent growth. The plate is allowed to dry for a few minutes.[1]
3. Application of Antifungal Disks:
-
Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (this compound and its analogs).
-
The impregnated disks are carefully placed onto the surface of the inoculated agar plates using sterile forceps.
-
A minimum distance of 24 mm between disks is maintained to prevent the overlapping of inhibition zones.[1]
4. Incubation:
-
The plates are inverted and incubated at a temperature and duration suitable for the optimal growth of the test fungus (e.g., 28-35°C for 24-72 hours).
5. Measurement and Interpretation:
-
Following incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters.
-
The Minimum Inhibitory Dose (MID) is determined as the lowest concentration of the compound that results in a clear zone of inhibition.
Structure-Activity Relationship (SAR) Insights
Based on the available data for the natural clavariopsin analogs, the following preliminary SAR insights can be drawn. It is crucial to reiterate that these observations are based on a limited set of naturally occurring compounds and a more comprehensive understanding would necessitate the synthesis and evaluation of a wider range of analogs.
Caption: Preliminary Structure-Activity Relationship of Clavariopsins.
The consistent high antifungal activity across the tested natural analogs suggests that the core cyclic depsipeptide scaffold is the primary pharmacophore responsible for the antifungal effect. The observed variations in the amino acid side chains among Clavariopsins A and C-I appear to have a minimal impact on their potency against the tested panel of plant pathogenic fungi. This indicates a certain level of tolerance for structural modifications at these positions without compromising activity.
Future Directions
The potent antifungal activity and apparent selectivity of the clavariopsins warrant further investigation. Future research should focus on:
-
Total Synthesis and Analog Production: The development of a synthetic route to this compound would enable the generation of a diverse library of analogs with systematic modifications to different parts of the molecule. This would be instrumental in elucidating a more detailed and quantitative SAR.
-
Mechanism of Action Studies: Investigating the molecular target and the signaling pathways affected by clavariopsins is crucial for understanding their antifungal mechanism. Techniques such as transcriptomics, proteomics, and genetic screening in model fungal organisms could be employed.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the efficacy of the most potent clavariopsin analogs in animal models of fungal infections is a necessary step towards assessing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Clavariopsin B and its Analogs: A Structure-Activity Relationship Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of Clavariopsin B and its naturally occurring analogs, Clavariopsins A and C-I. Due to the absence of a formal Quantitative Structure-Activity Relationship (QSAR) analysis in publicly available literature, this document focuses on the foundational principles of Structure-Activity Relationships (SAR) by correlating structural variations within the Clavariopsin family to their observed antifungal efficacy. The information presented is intended to support further research and drug development efforts in the field of antifungal agents.
Quantitative Data Summary
The antifungal activities of Clavariopsins A-I have been evaluated against a panel of six plant pathogenic fungi. The following table summarizes the Minimum Inhibitory Dose (MID) in μ g/disk , providing a quantitative basis for comparing the potency of these related cyclic depsipeptides. Lower MID values indicate higher antifungal activity.
| Compound | Botrytis cinerea | Magnaporthe oryzae | Colletotrichum orbiculare | Fusarium oxysporum | Alternaria alternata | Aspergillus niger |
| Clavariopsin A | 0.1 | 0.3 | 0.3 | 1 | 1 | 3 |
| This compound | 0.1 | 0.1 | 0.1 | 1 | 1 | 1 |
| Clavariopsin C | 0.3 | 1 | 1 | 3 | 3 | 10 |
| Clavariopsin D | 0.1 | 0.3 | 0.3 | 1 | 1 | 3 |
| Clavariopsin E | 0.1 | 0.3 | 0.3 | 1 | 1 | 3 |
| Clavariopsin F | 0.1 | 0.3 | 0.3 | 1 | 1 | 3 |
| Clavariopsin G | 0.1 | 0.3 | 0.3 | 1 | 1 | 3 |
| Clavariopsin H | 0.03 | 0.1 | 0.1 | 0.3 | 0.3 | 1 |
| Clavariopsin I | 0.03 | 0.1 | 0.1 | 0.3 | 0.3 | 1 |
Data sourced from studies on Clavariopsins isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2]
It is noteworthy that while exhibiting potent antifungal activity, the Clavariopsins showed no cytotoxicity against the HeLa-S3 cancer cell line.[1]
Experimental Protocols
The antifungal activity data presented above was obtained using the following experimental protocol:
Paper Disk Diffusion Method
-
Fungal Culture Preparation: The six tested plant pathogenic fungi (Botrytis cinerea, Magnaporthe oryzae, Colletotrichum orbiculare, Fusarium oxysporum, Alternaria alternata, and Aspergillus niger) were cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to achieve sufficient growth.
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments was prepared in a sterile liquid medium. The concentration of the inoculum was standardized to ensure uniform fungal growth on the test plates.
-
Agar Plate Inoculation: A sterile swab was dipped into the fungal suspension and used to evenly inoculate the entire surface of the agar plates.
-
Paper Disk Application: Sterile paper disks (typically 6 mm in diameter) were impregnated with known concentrations of the test compounds (Clavariopsins A-I) dissolved in a suitable solvent.
-
Disk Placement: The impregnated paper disks were carefully placed on the surface of the inoculated agar plates. A disk impregnated with the solvent alone served as a negative control.
-
Incubation: The plates were incubated at a temperature and duration optimal for the growth of each specific fungus.
-
Measurement of Inhibition Zone: After the incubation period, the plates were examined for zones of inhibition around the paper disks. The diameter of the clear zone, where fungal growth was inhibited, was measured.
-
Determination of Minimum Inhibitory Dose (MID): The MID was determined as the lowest concentration of the compound that produced a visually distinct zone of inhibition.[2]
Visualizations
Conceptual QSAR Workflow
The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis. This represents a potential future direction for research on Clavariopsin derivatives to systematically optimize their antifungal activity.
Caption: A conceptual workflow for a QSAR analysis.
Plausible Antifungal Mechanism of Action for Cyclic Depsipeptides
While the specific signaling pathway for this compound has not been fully elucidated, the following diagram illustrates potential mechanisms of action for antifungal cyclic depsipeptides based on studies of related compounds.
Caption: Potential antifungal mechanisms of cyclic depsipeptides.
This guide serves as a starting point for researchers interested in the antifungal potential of this compound and its analogs. The provided data and conceptual frameworks are intended to facilitate further investigation into the precise mechanisms of action and to guide the rational design of novel, more potent antifungal agents.
References
Comparative Guide to Target Identification of Clavariopsin B: A Pharmacophore Modeling Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmacophore modeling for the target identification of Clavariopsin B, a cyclic depsipeptide with promising antifungal properties.[1][2][3][4][5][6] We will explore a hypothetical target identification workflow, present supporting data in structured tables, detail experimental protocols, and compare this methodology with alternative approaches.
Introduction to this compound
This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][6] It belongs to a class of related compounds, clavariopsins A and C-I, which have demonstrated potent in vitro antifungal activity against a variety of pathogenic fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][2][3][4][5] Notably, these compounds induce hyphal swelling in A. niger and exhibit low cytotoxicity against HeLa-S3 cancer cells, suggesting a fungal-specific mechanism of action.[2][3][4][5] The chemical structure of this compound has been elucidated, providing a foundation for computational studies.[7] Despite its promising biological profile, the molecular target of this compound remains to be identified.
Pharmacophore Modeling for Target Identification
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity.[8][9] This model can then be used as a 3D query to screen virtual libraries of known protein structures to identify potential biological targets.[10][11] Given that the target of this compound is unknown, a ligand-based pharmacophore modeling approach is a suitable starting point.
Hypothetical Target: Fungal Cell Wall Synthesis
The observed hyphal swelling induced by clavariopsins suggests a potential disruption of fungal cell wall integrity.[2][3][4][5] The fungal cell wall is an attractive target for antifungal drugs as it is essential for fungal viability and absent in humans.[12] Therefore, for the purpose of this guide, we hypothesize that this compound targets a key enzyme involved in fungal cell wall biosynthesis, such as β-(1,3)-glucan synthase.
The following workflow outlines the key steps for identifying the target of this compound using pharmacophore modeling.
2.2.1. Ligand-Based Pharmacophore Model Generation
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformers for this compound and its active analogues using molecular mechanics force fields (e.g., MMFF94).
-
Feature Identification: Identify key pharmacophoric features for each conformer, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and ring aromatic features (RA).
-
Model Generation: Utilize software such as Discovery Studio or LigandScout to align the conformers of active analogues and generate a common-feature pharmacophore model. The best model will be selected based on its ability to distinguish between active and inactive compounds.
2.2.2. Virtual Screening and Docking
-
Database Preparation: Prepare a 3D structural database of fungal proteins, particularly those involved in cell wall synthesis (e.g., from the Protein Data Bank).
-
Pharmacophore-Based Screening: Use the validated pharmacophore model as a 3D query to screen the prepared protein database.
-
Molecular Docking: Perform molecular docking studies on the top-ranked protein hits from the virtual screen using software like AutoDock or GOLD to predict the binding mode and affinity of this compound to the putative targets.
2.2.3. In Vitro Enzyme Inhibition Assay
-
Enzyme Expression and Purification: Express and purify the top candidate target enzyme (e.g., recombinant β-(1,3)-glucan synthase).
-
Inhibition Assay: Perform an in vitro enzyme activity assay in the presence and absence of varying concentrations of this compound. Determine the IC50 value.
2.2.4. Binding Affinity Determination (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD).
Comparison with Alternative Target Identification Methods
While pharmacophore modeling offers a rational and computationally efficient approach, other experimental methods can also be employed for target identification. Here, we compare our proposed workflow with two common alternatives: Affinity Chromatography-Mass Spectrometry and Yeast Three-Hybrid System.
| Parameter | Pharmacophore Modeling | Affinity Chromatography-Mass Spectrometry | Yeast Three-Hybrid System |
| Principle | In silico screening based on 3D chemical features. | Immobilized drug captures binding proteins from cell lysate. | In vivo protein-ligand interaction detection. |
| Throughput | High (millions of compounds/proteins). | Low to Medium. | High (library screening). |
| False Positives | Can be high; requires rigorous experimental validation. | High (non-specific binding). | Can be high (off-target interactions). |
| Requirement for Active Compound | Yes | Yes (and an immobilized version). | Yes (and a hybrid molecule). |
| Hypothetical Cost | Low to Medium. | High. | Medium. |
| Hypothetical Timeframe | 2-4 months. | 6-9 months. | 8-12 months. |
Table 1: Comparison of Target Identification Methodologies
To illustrate the potential outcomes of these approaches, the following table presents hypothetical quantitative data for the identification of β-(1,3)-glucan synthase as the target of this compound.
| Method | Primary Outcome | Value | Secondary Validation (Binding Affinity - KD) |
| Pharmacophore Modeling & Docking | Docking Score (kcal/mol) | -9.8 | 1.2 µM |
| Affinity Chromatography-MS | Mascot Score (Protein ID) | 250 | 1.5 µM |
| Yeast Three-Hybrid System | β-galactosidase Activity (Miller units) | 150 | 1.1 µM |
Table 2: Hypothetical Quantitative Comparison for Target Identification
Signaling Pathway of the Hypothetical Target
Assuming β-(1,3)-glucan synthase is the confirmed target of this compound, its inhibition would disrupt the fungal cell wall integrity pathway.
Conclusion
Pharmacophore modeling presents a robust and efficient in silico strategy for generating hypotheses about the molecular target of novel natural products like this compound. This computational approach, when integrated with rigorous experimental validation, can significantly accelerate the drug discovery process. The comparison with alternative methods highlights the trade-offs between throughput, cost, and the nature of potential false positives. The identification of a specific molecular target for this compound would pave the way for mechanism-based optimization of this promising class of antifungal agents.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. Pharmacophore modeling, molecular docking and molecular dynamics studies on natural products database to discover novel skeleton as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro [mdpi.com]
- 12. Cell Wall Target Identification - Creative Biolabs [creative-biolabs.com]
Unlocking New Antifungal Strategies: A Comparative Guide to the Synergistic Potential of Clavariopsin B
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. Combination therapy, which leverages the synergistic effects of multiple drugs, offers a promising avenue to enhance efficacy, reduce toxicity, and combat resistance. Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated notable in vitro antifungal activity against a range of fungal species, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans. While comprehensive studies on its synergistic interactions with conventional antifungal agents are currently unavailable, its unique mode of action suggests a strong potential for synergistic combinations.
This guide provides a comparative framework for exploring the synergistic effects of this compound with conventional antifungal drugs. It outlines the hypothesized mechanisms of action, presents available (though limited) quantitative data, and offers a detailed experimental protocol for researchers to investigate these potential synergies.
Quantitative Data on Antifungal Activity
To date, the in vitro antifungal activity of this compound and its analogues has been primarily assessed using disk diffusion assays, with results reported as the minimum inhibitory dose (MID). While these findings indicate potent activity, Minimum Inhibitory Concentration (MIC) data, which is crucial for synergy analysis, remains limited in the public domain. The following table summarizes the available data to provide a baseline for future comparative studies.
Table 1: In Vitro Antifungal Activity of Clavariopsins
| Fungal Species | This compound (MID, µ g/disk ) | Clavariopsins C-I (MID, µ g/disk ) | Notes |
| Aspergillus niger | Data not specified | 0.1 - 10 | Induces hyphal swelling[1][2] |
| Botrytis cinerea | Data not specified | 0.1 - 3 | - |
| Magnaporthe oryzae | Data not specified | 0.03 - 1 | - |
| Colletotrichum orbiculare | Data not specified | 0.3 - 3 | - |
| Fusarium oxysporum | Data not specified | 1 - 10 | - |
| Alternaria alternata | Data not specified | 0.3 - 3 | - |
| Aspergillus fumigatus | Active | Data not specified | Activity noted, but quantitative MID not provided[3] |
| Candida albicans | Active (lesser extent) | Data not specified | Activity noted, but quantitative MID not provided[3] |
Note: One study reported MICs for "clavariopsins" in the range of 4-16 µg/ml against various plant pathogenic fungi, but did not specify which compounds or the corresponding fungi.[1][4]
Mechanisms of Action: The Foundation for Synergy
Understanding the distinct mechanisms of action of this compound and conventional antifungal drugs is key to predicting and interpreting synergistic interactions.
This compound (Hypothesized Mechanism)
This compound has been observed to induce hyphal swelling in Aspergillus niger, a morphological change often associated with the disruption of cell wall biosynthesis.[1][2] This suggests that this compound may inhibit key enzymes involved in the synthesis of structural components of the fungal cell wall, such as β-glucans or chitin.
Conventional Antifungal Drugs
-
Azoles (e.g., Fluconazole, Voriconazole): This class of drugs inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to the leakage of essential intracellular ions and molecules, ultimately causing cell death.
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. This disruption leads to a weakened cell wall and osmotic instability.
Hypothesized Synergistic Interactions with this compound
The distinct targets of this compound and conventional antifungals provide a strong rationale for expecting synergistic effects.
-
This compound + Echinocandins: A combination of two agents targeting the fungal cell wall at different points in the biosynthetic pathway could lead to profound structural weakness. For instance, if this compound inhibits an enzyme upstream or downstream of β-(1,3)-D-glucan synthase, its combination with an echinocandin could result in a more complete shutdown of cell wall construction.
-
This compound + Azoles: By weakening the cell wall, this compound could increase the permeability of the fungal cell, allowing for enhanced intracellular accumulation of azoles. This would enable the azoles to more effectively inhibit ergosterol biosynthesis within the cell.
-
This compound + Polyenes: A compromised cell wall resulting from this compound action could expose more of the cell membrane, providing polyenes with greater access to their target, ergosterol. This could lead to more rapid and extensive membrane disruption.
Experimental Protocols: The Checkerboard Assay
The checkerboard microdilution assay is the standard method for determining the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
1. Materials and Reagents
-
This compound (purified)
-
Conventional antifungal drugs (e.g., fluconazole, amphotericin B, caspofungin)
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline with 0.05% Tween 80 (for molds)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug dissolution
2. Preparation of Inoculum
-
Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Molds: Culture the mold on SDA at 35°C for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640.
3. Checkerboard Plate Setup
-
Prepare stock solutions of this compound and the conventional antifungal drug in DMSO. Further dilute in RPMI 1640 to create working solutions at 4x the highest desired concentration.
-
Dispense 50 µL of RPMI 1640 into all wells of a 96-well plate.
-
Add 50 µL of the 4x this compound working solution to the first column and perform serial two-fold dilutions across the plate to column 10.
-
Add 50 µL of the 4x conventional antifungal working solution to the first row and perform serial two-fold dilutions down the plate to row G.
-
The plate will now contain a gradient of both drugs. Row H will serve as the control for this compound alone, and column 11 will serve as the control for the conventional antifungal alone. Column 12 will be the growth control (no drug).
-
Add 100 µL of the prepared fungal inoculum to each well.
4. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% for yeasts, 100% for molds) compared to the growth control.
5. Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Conclusion
While direct experimental evidence for the synergistic effects of this compound with conventional antifungal drugs is yet to be established, there is a strong scientific rationale to support such investigations. The hypothesized mechanism of action of this compound, targeting the fungal cell wall, complements the mechanisms of existing antifungal classes that target the cell membrane and other cellular pathways. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate these potential synergies. The discovery of synergistic combinations involving this compound could lead to the development of novel, more effective therapeutic strategies to address the growing threat of antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antifungal Efficacy of Clavariopsin B and Other Natural Product Extracts
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred research into novel antifungal agents from natural sources. Among these, Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has shown promising antifungal properties. This guide provides a comparative analysis of the antifungal activity of this compound against other natural product extracts, supported by available experimental data.
Quantitative Comparison of Antifungal Activity
Direct comparison of the antifungal potency of this compound with other natural extracts is challenging due to variations in testing methodologies reported in the literature. Data for this compound is primarily available as Minimum Inhibitory Dose (MID) in µ g/disk , determined by the disk diffusion method against plant pathogenic fungi.[1][2] In contrast, the activity of many other natural product extracts against clinically relevant fungi like Candida albicans and Aspergillus niger is typically reported as Minimum Inhibitory Concentration (MIC) in µg/mL, obtained through broth microdilution assays.
While a direct conversion from MID to MIC is not straightforward, the available data provides valuable insights into the potential of these compounds. An early study indicated that this compound exhibits in vitro antifungal activity against Aspergillus fumigatus, Aspergillus niger, and to a lesser extent, Candida albicans.[1]
Table 1: Antifungal Activity of this compound (MID)
| Fungal Strain | Minimum Inhibitory Dose (MID) (µ g/disk ) |
| Botrytis cinerea | 1 |
| Magnaporthe oryzae | 1 |
| Colletotrichum orbiculare | 3 |
| Fusarium oxysporum | 3 |
| Alternaria alternata | 10 |
| Aspergillus niger | 1 |
Data sourced from Soe et al., 2019.[2][3][4]
Table 2: Antifungal Activity of Various Natural Product Extracts against Candida albicans (MIC)
| Natural Product Extract | Active Compound(s) | MIC Range (µg/mL) |
| Garlic (Allium sativum) | Allicin | 62.5 - 125 |
| Cinnamon (Cinnamomum verum) | Cinnamaldehyde, Eugenol | 6150 - 12420 (extracts) |
| Essential Oils (e.g., Tea Tree, Thyme) | Terpenoids (e.g., Terpinen-4-ol, Thymol) | 60 - 4000 |
Note: MIC values for natural product extracts can vary significantly based on the extraction method, purity, and specific fungal strain tested.[5][6][7][8][9][10][11][12][13][14]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antifungal activities.
Disk Diffusion Method (for MID determination of this compound)
The disk diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the fungal spores is prepared in a suitable broth to a concentration of approximately 1 x 10^6 to 5 x 10^6 cells/mL.
-
Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts) to ensure a uniform lawn of fungal growth.
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the antifungal agent (e.g., this compound). The disks are then placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-48 hours).
-
Measurement and Interpretation: The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters. The Minimum Inhibitory Dose (MID) is the lowest concentration of the agent on the disk that produces a clear zone of inhibition.
Broth Microdilution Method (for MIC determination)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.
-
Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized fungal inoculum is prepared and diluted in the broth to a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.
-
Inoculation of Microtiter Plate: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a spectrophotometric plate reader.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways affected by This compound have not been extensively elucidated. However, as a cyclic depsipeptide, it is hypothesized to exert its antifungal effects by disrupting the fungal cell membrane integrity, a common mechanism for this class of compounds.[12][15] Some cyclic depsipeptides have been shown to inhibit cell wall biosynthesis.[12] The observed hyphal swelling in A. niger treated with clavariopsins suggests an interference with cell wall synthesis or remodeling processes.[3][4]
In contrast, the mechanisms of action for several other natural product extracts are better characterized:
-
Garlic (Allicin): The primary active component, allicin, is believed to inhibit enzymes essential for fungal metabolism and disrupt the cell membrane.
-
Cinnamon (Cinnamaldehyde): Cinnamaldehyde can inhibit fungal cell wall synthesizing enzymes, such as glucan synthase, and disrupt the plasma membrane.
-
Essential Oils (Terpenoids): Terpenoids, the major components of essential oils, are lipophilic molecules that can partition into the fungal cell membrane, increasing its permeability and leading to the leakage of cellular contents.
The disruption of the cell wall or membrane by these natural products can trigger various stress response signaling pathways in fungi, such as the cell wall integrity (CWI) pathway and the high osmolarity glycerol (B35011) (HOG) pathway, as the fungus attempts to counteract the cellular damage.[16][17]
Figure 1. Hypothesized and known mechanisms of action for this compound and other natural antifungal products.
Figure 2. Simplified workflow for antifungal susceptibility testing methods.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of Commercial Essential Oils and Biocides against Candida Albicans [mdpi.com]
- 6. Antifungal Activity of Essential Oils against Candida albicans Strains Isolated from Users of Dental Prostheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanad.iau.ir [sanad.iau.ir]
- 8. cjdr.ir [cjdr.ir]
- 9. researchgate.net [researchgate.net]
- 10. allresearchjournal.com [allresearchjournal.com]
- 11. Effects of Fresh Garlic Extract on Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijmscrs.com [ijmscrs.com]
- 14. The Antifungal Efficacy of Pure Garlic, Onion, and Lemon Extracts Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antifungal target of Clavariopsin B in different fungal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Clavariopsin B and its potential mechanism of action against a panel of fungal species. Due to the limited publicly available information on the specific molecular target of this compound, this document outlines a strategy for its target validation. This is achieved by comparing its antifungal activity and observable effects with well-characterized antifungal agents: Amphotericin B, Fluconazole, and Caspofungin. Detailed experimental protocols are provided to guide researchers in the validation of this compound's hypothesized antifungal target.
Introduction to this compound
This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] Along with its analogs (Clavariopsins A, C-I), it has demonstrated potent antifungal activity against a range of plant pathogenic fungi.[2][3][4] A notable morphological effect induced by clavariopsins is hyphal swelling in Aspergillus niger, suggesting a potential mechanism of action related to the disruption of cell wall synthesis or integrity.[2][3] However, the precise molecular target of this compound has not yet been elucidated.
Comparative Antifungal Activity
The following table summarizes the minimum inhibitory dose (MID) of this compound and its analogs against various fungal species, alongside the Minimum Inhibitory Concentration (MIC) values for established antifungal drugs with known mechanisms of action.
| Fungus | Clavariopsin A (MID, µ g/disk ) | This compound (MID, µ g/disk ) | Clavariopsin C-I (MID, µ g/disk ) | Amphotericin B (MIC, µg/mL) | Fluconazole (MIC, µg/mL) | Caspofungin (MIC/MEC, µg/mL) |
| Aspergillus niger | 1 | 10 | 0.3 - 3 | 0.5 - 2 | >64 | 0.125 - 0.5 |
| Botrytis cinerea | 1 | 3 | 0.3 - 3 | 0.5 - 1 | >64 | 1 - >16 |
| Magnaporthe oryzae | 0.3 | 1 | 0.1 - 1 | >32 | >32 | >32 |
| Colletotrichum orbiculare | 1 | 3 | 0.3 - 3 | Data not available | Data not available | Data not available |
| Fusarium oxysporum | 3 | 10 | 1 - 10 | 2 - 16 | >64 | >16 |
| Alternaria alternata | 1 | 3 | 0.3 - 3 | 0.25 - 1 | 16 - >64 | 0.125 - 2 |
Hypothesized Antifungal Target of this compound and a Proposed Validation Workflow
The observed hyphal swelling induced by this compound in Aspergillus niger strongly suggests that its antifungal activity may stem from the disruption of cell wall synthesis or the perturbation of cell membrane integrity, leading to osmotic instability. This hypothesis places this compound in a similar functional category to echinocandins like Caspofungin, which inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.
The following diagram illustrates a comprehensive workflow for the validation of this hypothesized target.
Comparison with Known Antifungal Mechanisms
To provide context for the validation of this compound's target, the established mechanisms of action for the comparator drugs are outlined below.
Amphotericin B: Cell Membrane Disruption
Amphotericin B is a polyene antifungal that binds to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding leads to the formation of pores and channels, causing leakage of intracellular ions and macromolecules, ultimately resulting in cell death.
Fluconazole: Ergosterol Synthesis Inhibition
Fluconazole is a triazole antifungal that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, impairing membrane function and inhibiting fungal growth.
Caspofungin: Cell Wall Synthesis Inhibition
Caspofungin is an echinocandin that non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic fragility, and ultimately cell lysis.
Experimental Protocols for Target Validation
The following section details key experimental protocols that can be employed to investigate and validate the hypothesized antifungal target of this compound.
Protoplast Regeneration Assay
This assay assesses the integrity of the fungal cell wall. If this compound targets the cell wall, protoplasts (fungal cells with their cell walls removed) will be unable to regenerate their cell walls and will lyse in a hypotonic environment.
Methodology:
-
Protoplast Formation:
-
Grow the fungal species of interest to the mid-log phase in a suitable liquid medium.
-
Harvest the mycelia by centrifugation and wash with an osmotic stabilizer (e.g., 1.2 M sorbitol).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex or VinoTaste Pro in an osmotic stabilizer) and incubate with gentle shaking until protoplasts are formed.
-
-
Treatment:
-
Wash the protoplasts with the osmotic stabilizer to remove the lytic enzyme.
-
Resuspend the protoplasts in the osmotic stabilizer containing various concentrations of this compound. Include a no-drug control and a positive control (e.g., Caspofungin).
-
-
Regeneration and Viability Assessment:
-
Plate the treated protoplasts on a regeneration medium (e.g., solid medium containing the osmotic stabilizer).
-
Incubate under appropriate conditions and monitor for the formation of colonies, which indicates successful cell wall regeneration.
-
Alternatively, assess viability by plating on a non-selective medium after a brief exposure to a hypotonic solution. A decrease in viability in the presence of this compound would suggest cell wall disruption.
-
Ergosterol Quantitation Assay
This assay is used to determine if this compound interferes with the ergosterol biosynthesis pathway, similar to azole antifungals.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungal species in a liquid medium to the mid-log phase.
-
Expose the culture to various concentrations of this compound for a defined period. Include a no-drug control and a positive control (e.g., Fluconazole).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Saponify the cell pellets by heating in alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.
-
-
Quantification:
-
Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) with a UV detector set to 282 nm.
-
Quantify the ergosterol content by comparing the peak area to a standard curve generated with pure ergosterol. A significant reduction in ergosterol content in this compound-treated cells would indicate inhibition of the ergosterol biosynthesis pathway.
-
Apoptosis and Necrosis Assays
These assays help to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), providing insights into the cellular response to the antifungal agent.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Preparation and Fixation:
-
Treat fungal cells with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
-
Permeabilization:
-
Permeabilize the fixed cells with a detergent solution (e.g., Triton X-100) to allow entry of the labeling reagents.
-
-
Labeling and Detection:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
This dual-staining method distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Staining:
-
Treat fungal cells (protoplasts are often used for better staining) with this compound.
-
Wash the cells and resuspend them in a binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative (phosphatidylserine has flipped to the outer membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (cell membrane is compromised).
-
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of reactive oxygen species, which can be an indicator of cellular stress and a potential mechanism of antifungal action.
Methodology:
-
Cell Loading with DCFH-DA:
-
Treat fungal cells with this compound.
-
Incubate the treated cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.
-
-
ROS Detection:
-
Inside the cell, esterases cleave the acetate (B1210297) groups from DCFH-DA, trapping the non-fluorescent DCFH within the cell.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometry. An increase in fluorescence in this compound-treated cells indicates an increase in intracellular ROS levels.
-
Conclusion
While the precise molecular target of this compound remains to be definitively identified, its potent antifungal activity and the induction of hyphal swelling provide a strong foundation for hypothesizing its mechanism of action. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can systematically investigate and validate the antifungal target of this promising natural product. The elucidation of its mechanism will be a critical step in the potential development of this compound as a novel therapeutic agent.
References
- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Clavariopsin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with potent biological activity. This document provides essential safety and logistical information for the handling and disposal of Clavariopsin B, a cyclic depsipeptide antibiotic with antifungal properties. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guide synthesizes best practices for handling analogous compounds, such as other fungal metabolites, mycotoxins, and cyclic peptide antibiotics, to ensure a safe and effective research environment.
Essential Safety and Logistical Information
Given that this compound is a fungal metabolite with antibiotic properties, it should be handled with care to avoid potential health risks and contamination. The following recommendations are based on established protocols for similar bioactive compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double-gloving is recommended when handling concentrated stock solutions. |
| Lab Coat | Disposable, cuffed | Protects personal clothing from contamination. Cuffs should be tucked into the inner gloves. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Face Shield | Recommended in addition to goggles when there is a significant splash hazard. |
Operational Plan: Safe Handling Procedures
-
Preparation : All work with this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Weighing : When weighing the solid compound, use a disposable weigh boat and ensure the balance is within a containment enclosure if possible.
-
Solution Preparation : Handle this compound in solution form whenever feasible to reduce the risk of aerosolization.[1] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Spill Management : In case of a spill, immediately decontaminate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be cleaned with a suitable disinfectant, such as a 5% sodium hypochlorite (B82951) solution, followed by a water rinse.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), weigh boats, and absorbent materials from spills, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Liquid waste containing this compound should be collected in a clearly labeled, sealed container. Depending on local regulations, chemical treatment to inactivate the compound may be required before disposal.
-
Disposal Method : All waste generated from handling this compound should be treated as hazardous chemical waste. Incineration is often the preferred method for the complete destruction of mycotoxins and similar bioactive compounds.[2] Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[3]
Experimental Protocols
To facilitate your research, a detailed methodology for a common experiment, the Minimum Inhibitory Concentration (MIC) assay, is provided below. This protocol can be adapted to assess the antifungal activity of this compound against various fungal strains.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal inoculum
-
Appropriate sterile broth medium (e.g., RPMI-1640)
-
Sterile pipette tips and multichannel pipette
-
Plate reader for measuring optical density (OD)
Procedure:
-
Prepare this compound Stock Solution : Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions :
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first column of wells to achieve the desired starting concentration.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculum Preparation : Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines). The final concentration in the wells should be approximately 0.5-2.5 x 10^3 cells/mL.
-
Inoculation : Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Controls :
-
Positive Control : A well containing the fungal inoculum and broth but no this compound.
-
Negative Control (Blank) : A well containing only broth.
-
-
Incubation : Incubate the plate at the appropriate temperature and for the required duration for the specific fungal species being tested (typically 24-48 hours at 35°C).
-
MIC Determination : The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the MIC assay and a representative signaling pathway for a similar antifungal compound.
By adhering to these safety guidelines and experimental protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new and effective antifungal therapies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
